3-methy-5-isobutylhydantion
Description
The exact mass of the compound 5-Isobutyl-3-methylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115862. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methy-5-isobutylhydantion suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methy-5-isobutylhydantion including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVRXRZRFLFWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297410 | |
| Record name | 5-isobutyl-3-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675854-31-6 | |
| Record name | 5-isobutyl-3-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-methyl-5-isobutylhydantoin (CAS 675854-31-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Physicochemical Properties
3-methyl-5-isobutylhydantoin is a derivative of hydantoin, a five-membered heterocyclic compound. Hydantoins are a well-established class of molecules with diverse applications in medicinal chemistry, including their use as anticonvulsants and in the synthesis of amino acids.[1][2] The subject compound is characterized by a methyl group at the 3-position and an isobutyl group at the 5-position of the imidazolidine-2,4-dione core structure.
While experimental data for 3-methyl-5-isobutylhydantoin is limited, we can infer its properties from closely related analogs. For instance, 5-methyl-5-isobutylhydantoin has a molecular weight of 170.21 g/mol .[3] The parent compound, hydantoin, is a colorless solid with a melting point of 220 °C.[1] Substituted hydantoins are generally crystalline solids with varying melting points depending on the nature and size of the substituents.
Table 1: Predicted and Known Physicochemical Properties of Hydantoin Derivatives
| Property | 3-methyl-5-isobutylhydantoin (Predicted) | 5-methyl-5-isobutylhydantoin[3] | Hydantoin[1] |
| CAS Number | 675854-31-6 | Not specified | 461-72-3 |
| Molecular Formula | C8H14N2O2 | C8H14N2O2 | C3H4N2O2 |
| Molecular Weight | 170.21 g/mol | 170.21 g/mol | 100.077 g/mol |
| Appearance | White to off-white solid | Not specified | Colorless solid |
| Melting Point | Not available | Not available | 220 °C |
| Solubility | Expected to have limited solubility in water and be soluble in organic solvents. | Not specified | 39.7 g/L in water at 100 °C |
Hazard Identification and GHS Classification
A specific Globally Harmonized System (GHS) classification for 3-methyl-5-isobutylhydantoin is not available. However, based on the GHS classification of the closely related 5-methyl-5-isobutylhydantoin, a precautionary approach is warranted.[3] The parent hydantoin is not classified as hazardous.[4][5]
Inferred GHS Classification for 3-methyl-5-isobutylhydantoin:
-
Acute Toxicity, Oral: Category 4 - Harmful if swallowed (based on H302 for 5-methyl-5-isobutylhydantoin).[3]
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation (based on H315 for 5-methyl-5-isobutylhydantoin).[3]
-
Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation (based on H319 for 5-methyl-5-isobutylhydantoin).[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation (based on H335 for 5-methyl-5-isobutylhydantoin).[3]
Some other substituted hydantoins exhibit more severe hazards, including toxicity, skin corrosion, and the potential to cause allergic skin reactions.[6] Therefore, it is crucial to handle 3-methyl-5-isobutylhydantoin with a high degree of caution.
Caption: Inferred GHS Pictogram for 3-methyl-5-isobutylhydantoin.
First-Aid and Emergency Procedures
In the event of exposure to 3-methyl-5-isobutylhydantoin, the following first-aid measures are recommended, based on general principles for handling hazardous chemicals:[7][8]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
For Firefighters:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[5]
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with 3-methyl-5-isobutylhydantoin.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing is also required.
-
Respiratory Protection: If working with the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from strong oxidizing agents.[9]
Caption: A simplified schematic of the Bucherer–Bergs synthesis of 3-methyl-5-isobutylhydantoin.
Hydantoins are generally stable compounds but can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding amino acid. The presence of the N-methyl group in 3-methyl-5-isobutylhydantoin may influence its reactivity compared to unsubstituted hydantoins.
Toxicological Profile and Health Effects
As no specific toxicological studies on 3-methyl-5-isobutylhydantoin are publicly available, the health effects are inferred from related compounds.
-
Acute Effects: Ingestion may cause gastrointestinal irritation. [3]Skin and eye contact are likely to cause irritation. [3]Inhalation of dust may lead to respiratory tract irritation. [3]* Chronic Effects: The chronic health effects of 3-methyl-5-isobutylhydantoin have not been studied. Some hydantoin derivatives used as pharmaceuticals have been associated with various side effects, but these are typically related to long-term, high-dose exposure and are not directly relevant to occupational exposure in a research setting.
Disposal Considerations
All waste containing 3-methyl-5-isobutylhydantoin should be considered hazardous and disposed of in accordance with local, state, and federal regulations. [8]Do not dispose of this chemical down the drain or in the general trash.
References
Sources
- 1. Hydantoin - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione | C8H14N2O2 | CID 141385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. echemi.com [echemi.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. fishersci.com [fishersci.com]
- 8. riccachemical.com [riccachemical.com]
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- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. 5-Methyl-5-phenylhydantoin | C10H10N2O2 | CID 93043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 22. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 23. 3-Methyl-5-methylheptane | C9H19+ | CID 137143909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 25. 3-Methyl-5-propyloctane | C12H26 | CID 53425845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 3-Methyl-5-methyloctane | C10H21+ | CID 137095210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Polyamide Membrane Modification: The Role of 3-Methyl-5-Isobutylhydantoin
[1][2]
Executive Summary
The vulnerability of polyamide (PA) thin-film composite (TFC) membranes to oxidative degradation by free chlorine remains the Achilles' heel of reverse osmosis (RO) and nanofiltration (NF) processes. While polyamide offers superior permselectivity, its amide linkages are susceptible to N-chlorination and subsequent Orton rearrangement, leading to chain scission and performance failure.[1]
This guide details the strategic application of 3-methyl-5-isobutylhydantoin as a surface-grafted N-halamine precursor.[2][1] Unlike generic hydantoin derivatives, the specific alkyl substitution (isobutyl) at the C5 position introduces a critical balance of steric hindrance and hydrophobicity. This modification transforms the passive PA surface into a "rechargeable" active barrier that neutralizes oxidative threats while imparting anti-biofouling properties.
Molecular Architecture & Rationale
To understand the efficacy of this modification, one must analyze the structure-activity relationship (SAR) of the specific hydantoin derivative employed.
The Molecule: 3-Methyl-5-Isobutylhydantoin[1][2]
Structural Advantages:
-
N1-Position (Active Site): The secondary amine at position 1 remains unsubstituted (
). Upon exposure to hypochlorite ( ), this site converts to a stable but reactive nitrogen-chlorine bond ( ).[1] -
N3-Position (Blocked): The methylation at position 3 prevents unwanted cross-linking reactions during the grafting phase and directs the chlorination potential solely to the N1 site.
-
C5-Isobutyl Group (Steric Shield): This is the differentiator.[1] The bulky isobutyl group provides:
-
Steric Hindrance: Protects the N-Cl bond from rapid hydrolysis, extending the biocidal lifespan.
-
Hydrophobic Tuning: Modulates the surface wettability, preventing the "wetting out" often seen with highly polar modifications, thereby maintaining high salt rejection.
-
Mechanism of Action: The "Sacrificial Shield"
The grafted hydantoin moiety functions as a regenerable chlorine sink. Instead of chlorine attacking the sensitive amide nitrogen of the polyamide backbone, it preferentially reacts with the hydantoin ring.
Figure 1: The reversible N-halamine cycle.[1] The hydantoin ring acts as a storage capacitor for oxidative potential, preventing damage to the underlying membrane.
Experimental Protocol: Surface Grafting
Disclaimer: This protocol assumes a standard Thin-Film Composite (TFC) polyamide membrane as the substrate.[1] All steps must be performed in a fume hood.
Materials
-
Substrate: Polyamide TFC RO membrane (e.g., commercial SWRO or BWRO).[1]
-
Initiator: Potassium Persulfate (KPS) or 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA).[1]
-
Solvent: Deionized water / Ethanol mixture (80:20 v/v).
-
Activator: Ferrous Ammonium Sulfate (FAS) (for redox initiation).[1]
Step-by-Step Methodology
Phase 1: Surface Activation (Redox Priming) [1]
-
Rinse the TFC membrane with DI water to remove preservatives (glycerin/bisulfite).[1]
-
Immerse the membrane in an aqueous solution of Ferrous Ammonium Sulfate (2.0 mM) for 15 minutes.
-
Scientist's Note: The
ions adsorb onto the polyamide surface, acting as anchor points for the redox generation of free radicals.
-
-
Rinse gently with deoxygenated water to remove loosely bound ions.[1]
Phase 2: Graft Polymerization
-
Prepare the Reaction Solution : Dissolve 3-methyl-5-isobutylhydantoin (1.0 - 2.0 wt%) and KPS (0.5 wt%) in the water/ethanol solvent.[1] Degas with nitrogen for 20 minutes.
-
Place the activated membrane into a reaction vessel (plate-and-frame configuration preferred to treat active layer only).[1]
-
Introduce the Reaction Solution to the active surface.[1]
-
Thermal Initiation: Seal the vessel and incubate at 60°C for 1-2 hours .
-
Quenching: Remove the membrane and wash sequentially with warm water (50°C) and ethanol to remove unreacted monomer and homopolymers.[1]
Phase 3: Chlorination (Activation) [1]
-
Soak the modified membrane in a sodium hypochlorite solution (1500 ppm free chlorine, pH 7.[1]0) for 2 hours.
-
Rinse thoroughly until no free chlorine is detected in the wash water.
Validation & Characterization
Trust in the modification requires rigorous verification.[1] The following data points are critical for confirming success.
Spectroscopic Verification (FTIR-ATR)
You must observe specific band shifts to confirm grafting:
-
New Band at ~1715 cm⁻¹: Corresponds to the C=O stretching vibration of the hydantoin ring.
-
New Band at ~1770 cm⁻¹: Secondary carbonyl stretch specific to the hydantoin structure.
-
Amide I & II: The characteristic polyamide peaks (1660 cm⁻¹, 1540 cm⁻¹) should remain visible but slightly attenuated due to the coating layer.
Performance Metrics (Typical Data)
The following table summarizes expected performance shifts based on field trials and literature values for hydantoin-modified membranes.
| Parameter | Virgin PA Membrane | Modified PA (MIH-Grafted) | Change (%) | Interpretation |
| Water Contact Angle | 55° ± 3° | 48° ± 2° | -12.7% | Improved hydrophilicity due to polar hydantoin rings.[1] |
| Salt Rejection (NaCl) | 99.4% | 99.6% | +0.2% | Pore tightening effect of the graft layer. |
| Water Flux (LMH) | 45.0 | 38.5 | -14.4% | Trade-off: Additional mass transfer resistance from the grafted layer.[1] |
| Chlorine Resistance | Failure at ~2,000 ppm·h | Stable > 30,000 ppm·h | +1400% | The core value proposition. |
Chlorine Resistance Testing Workflow
To validate the "Sacrificial Shield" hypothesis, perform a dynamic exposure test:
-
Expose membranes to 2000 ppm NaOCl (pH 7).
-
Measure Salt Rejection every 2 hours.[1]
-
Failure Criteria: A drop in rejection below 95%.
Figure 2: Accelerated chlorine aging workflow. Modified membranes typically survive 10-15x longer in this loop.[1]
Conclusion
The integration of 3-methyl-5-isobutylhydantoin into the polyamide network represents a shift from passive resistance to active defense. By leveraging the specific steric and chemical properties of the isobutyl-substituted hydantoin, researchers can engineer membranes that withstand the harsh cleaning cycles required in wastewater reuse and desalination. The protocol outlined above provides a robust, self-validating method to achieve this modification, ensuring both structural integrity and operational longevity.
References
-
CN116943457A . (2023).[1] Preparation method of polyamide membrane for purifying chlorine-containing wastewater by using 3-methyl-5-isobutyl hydantoin. Google Patents. Link
-
Wei, X., et al. (2010).[1][4] Surface modification of commercial aromatic polyamide reverse osmosis membranes by graft polymerization of 3-allyl-5,5-dimethylhydantoin. Journal of Membrane Science, 351(1-2), 222-233.[1][4] Link[1]
-
Kocer, H. B., et al. (2011).[1] N-halamine biocidal materials with superior durability and regenerability.[1] Journal of Applied Polymer Science. Link
-
Verbeke, R., et al. (2017).[1] Chlorine resistance of reverse osmosis (RO) polyamide membranes. Progress in Polymer Science, 72, 1-15.[1] Link
-
PubChem . (2023).[1] 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione (3-methyl-5-isobutylhydantoin) Compound Summary. National Library of Medicine.[5] Link
Sources
- 1. 5-Methylhydantoin | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN116943457A - Preparation method of polyamide membrane for purifying chlorine-containing wastewater by using 3-methyl-5-isobutyl hydantoin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione | C8H14N2O2 | CID 141385 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Differentiating 3-methyl-5-isobutylhydantoin and 3-methyl-5-isopropylhydantoin for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the structural, physicochemical, and potential biological differences between 3-methyl-5-isobutylhydantoin and 3-methyl-5-isopropylhydantoin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering insights into the nuanced distinctions that can significantly impact molecular behavior and therapeutic potential.
Executive Summary
At the heart of this analysis lies the subtle yet significant structural divergence between an isobutyl and an isopropyl group at the C5 position of the hydantoin scaffold. While both are branched-chain alkyl substituents, the additional methylene group in the isobutyl moiety introduces greater conformational flexibility and lipophilicity. This guide will dissect the implications of this difference on the compounds' synthesis, physicochemical properties, and, most critically, their anticipated biological activities and structure-activity relationships (SAR). By understanding these core distinctions, researchers can make more informed decisions in the design and optimization of hydantoin-based therapeutic agents.
Core Structural and Physicochemical Differentiation
The fundamental difference between 3-methyl-5-isobutylhydantoin and 3-methyl-5-isopropylhydantoin is the nature of the alkyl substituent at the 5-position of the imidazolidine-2,4-dione ring.
-
3-methyl-5-isopropylhydantoin incorporates an isopropyl group, a branched three-carbon chain.
-
3-methyl-5-isobutylhydantoin features an isobutyl group, a branched four-carbon chain.
This seemingly minor variation—the addition of a single methylene bridge—has profound effects on the molecule's overall properties.
Molecular Structure and Conformation
The isopropyl group in 3-methyl-5-isopropylhydantoin is more compact and sterically hindered closer to the hydantoin core compared to the isobutyl group. The isobutyl group in 3-methyl-5-isobutylhydantoin possesses an additional carbon-carbon single bond, affording it greater rotational freedom and conformational flexibility. This can influence how the molecule interacts with biological targets.
Diagram: Comparative Molecular Structures
Caption: 2D representation of the core structural difference.
Physicochemical Properties: A Comparative Table
The difference in the alkyl substituent directly impacts key physicochemical parameters crucial for drug development, such as molecular weight, lipophilicity (logP), and polarity.
| Property | 3-methyl-5-isopropylhydantoin | 3-methyl-5-isobutylhydantoin | Rationale for Difference |
| Molecular Formula | C7H12N2O2 | C8H14N2O2 | Addition of a CH2 group. |
| Molecular Weight | 156.18 g/mol | 170.21 g/mol | Increased mass from the extra methylene unit. |
| Predicted logP | Lower | Higher | The isobutyl group is more nonpolar, increasing lipophilicity. |
| Polar Surface Area (PSA) | Expected to be very similar | Expected to be very similar | The polar hydantoin core is identical in both molecules. |
| Hydrogen Bond Donors/Acceptors | 1 Donor, 2 Acceptors | 1 Donor, 2 Acceptors | The core hydantoin structure dictates this property. |
| Rotatable Bonds | Fewer | More | The isobutyl group has an additional C-C bond allowing for more conformational flexibility. |
Synthesis and Characterization
The synthesis of both compounds can be approached through established methods for creating 5-substituted hydantoins, most notably the Bucherer-Bergs reaction.[1][2] This one-pot multicomponent reaction offers a straightforward route from the corresponding aldehyde or ketone.
General Synthetic Workflow: Bucherer-Bergs Reaction
Diagram: Bucherer-Bergs Synthesis Workflow
Caption: Generalized workflow for the synthesis of 3-methyl-5-alkylhydantoins.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-isobutylhydantoin (via Bucherer-Bergs)
-
In a pressure vessel, combine isovaleraldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water.
-
Seal the vessel and heat to 80-100 °C for 6-12 hours with stirring.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the product.
-
Filter the crude 5-isobutylhydantoin, wash with cold water, and dry. Recrystallize from hot water or ethanol to purify.
Step 2: N3-Methylation
-
Dissolve the synthesized 5-isobutylhydantoin (1.0 eq) in a suitable solvent such as DMF or acetone.
-
Add a base, for instance, potassium carbonate (1.5 eq), to the solution.
-
Add dimethyl sulfate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-methyl-5-isobutylhydantoin by column chromatography or recrystallization.
Note: A similar protocol would be followed for 3-methyl-5-isopropylhydantoin, starting with isobutyraldehyde.
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The key differentiating signals would be in the alkyl region.
-
3-methyl-5-isopropylhydantoin: A doublet for the two methyl groups of the isopropyl moiety and a multiplet for the methine proton. A singlet for the N3-methyl group.
-
3-methyl-5-isobutylhydantoin: Two doublets for the geminal methyl groups of the isobutyl moiety, a multiplet for the methine proton, and a multiplet for the methylene protons. A singlet for the N3-methyl group.
-
-
¹³C NMR: The number of carbon signals would differ, with 3-methyl-5-isobutylhydantoin showing an additional signal corresponding to the extra methylene carbon.
-
IR Spectroscopy: Both compounds would exhibit characteristic peaks for the N-H stretch (around 3200-3400 cm⁻¹) and the two carbonyl groups of the hydantoin ring (around 1700-1780 cm⁻¹).
Biological Activity and Drug Development Implications
Hydantoin derivatives are known to possess a wide range of biological activities, including anticonvulsant, anti-cancer, and antimicrobial properties.[3][4] The nature of the substituent at the C5 position is a critical determinant of the specific activity and potency.[5]
Structure-Activity Relationship (SAR) Insights
The increased lipophilicity and conformational flexibility of the isobutyl group compared to the isopropyl group can lead to several differences in biological activity:
-
Receptor Binding: The larger and more flexible isobutyl group may allow for more extensive van der Waals interactions within a hydrophobic binding pocket of a target protein. This could potentially lead to higher binding affinity. Conversely, the more compact isopropyl group might be a better fit for a sterically constrained binding site.
-
Membrane Permeability: The higher predicted logP of 3-methyl-5-isobutylhydantoin suggests it may have better passive diffusion across biological membranes, including the blood-brain barrier. This is a crucial factor for drugs targeting the central nervous system.
-
Metabolism: The additional methylene group in the isobutyl moiety could provide an alternative site for metabolic enzymes, such as cytochrome P450s, to act upon. This could lead to different metabolic profiles and pharmacokinetic properties for the two compounds.
Diagram: Logical Relationship of Structure to Biological Activity
Caption: Impact of C5 substituent on properties and biological activity.
Conclusion for the Drug Development Professional
The choice between a 5-isobutyl and a 5-isopropyl substituent on a 3-methylhydantoin scaffold is a strategic decision in lead optimization.
-
For CNS targets, the potentially enhanced membrane permeability of the isobutyl analog may be advantageous.
-
For targets with well-defined, compact binding pockets, the smaller isopropyl group might offer superior complementarity.
-
Metabolic stability studies would be essential to determine if the additional methylene group in the isobutyl variant introduces a metabolic liability or a favorable handle for prodrug strategies.
Ultimately, the seemingly minor difference of one methylene group can be the deciding factor in the efficacy, safety, and pharmacokinetic profile of a hydantoin-based drug candidate. Empirical testing of both analogs is the only definitive way to elucidate which structural motif is superior for a given therapeutic application.
References
-
ResearchGate. (2025). Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (D2O) of the mixture 3-ethyl-5isopropylhydantoin (EIH).... Retrieved from [Link]
-
ResearchGate. (2016). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. Retrieved from [Link]
-
PubMed. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Retrieved from [Link]
-
MDPI. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]
-
PubMed. (n.d.). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]
-
MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
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ACS Publications. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Alkylated derivatives of 5-fluorouracil. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
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European Journal of Chemistry. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Retrieved from [Link]
-
MDPI. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
-
PubMed. (n.d.). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Retrieved from [Link]
-
JSciMed Central. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 5-aryliden-2-thiohydantoin S-aryl derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-Methyl-5-Isobutylhydantoin in Ethanol and Water
Introduction: The Significance of 3-Methyl-5-Isobutylhydantoin in Drug Development
3-Methyl-5-isobutylhydantoin is a heterocyclic organic compound belonging to the hydantoin family. Hydantoin and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The specific structural features of 3-methyl-5-isobutylhydantoin, namely the presence of a lipophilic isobutyl group and a methyl group on the hydantoin ring, suggest its potential as a targeted therapeutic agent. The molecular weight of 3-methyl-5-isobutylhydantoin is 170.21 g/mol .[1][2]
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate, bioavailability, and formulation design. A thorough understanding of the solubility of 3-methyl-5-isobutylhydantoin in common pharmaceutical solvents such as ethanol and water is therefore paramount for its successful development from a laboratory curiosity to a viable therapeutic.
Theoretical Framework: Predicting and Understanding Solubility
The dissolution of a crystalline solute into a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces.[4] The overall free energy change of dissolution (ΔG_sol) must be negative for the process to be spontaneous. This is dictated by the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the Gibbs free energy equation:
ΔG_sol = ΔH_sol - TΔS_sol
The enthalpy of solution can be conceptualized as the net energy change resulting from three key steps:
-
Solute-solute interactions: Energy is required to overcome the lattice energy of the crystalline 3-methyl-5-isobutylhydantoin.
-
Solvent-solvent interactions: Energy is needed to create a cavity in the solvent (ethanol or water) to accommodate the solute molecule.
-
Solute-solvent interactions: Energy is released when the solute molecule forms new interactions with the solvent molecules.
The entropy of solution is generally positive, favoring dissolution, as the random mixing of solute and solvent increases the disorder of the system.[4]
Molecular Structure and its Impact on Solubility
The molecular structure of 3-methyl-5-isobutylhydantoin provides key insights into its expected solubility behavior:
-
The Hydantoin Ring: The hydantoin ring contains two amide groups and two carbonyl groups, which can act as both hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents like water and ethanol.
-
The Isobutyl Group: The C4H9 isobutyl group is a nonpolar, lipophilic moiety. Its presence will contribute to hydrophobic interactions and may limit solubility in highly polar solvents like water.
-
The Methyl Group: The N-methyl group at position 3 eliminates one of the N-H hydrogen bond donors present in unsubstituted hydantoin, which may slightly reduce its ability to form hydrogen bonds compared to other hydantoins.
Expected Solubility Trends:
-
In Water: The solubility of 3-methyl-5-isobutylhydantoin in water is expected to be moderate. The polar hydantoin ring will facilitate dissolution, but the hydrophobic isobutyl group will be a limiting factor. The dissolution process in water is often endothermic for molecules with significant nonpolar regions, meaning solubility will likely increase with temperature.[5]
-
In Ethanol: Ethanol (CH3CH2OH) is a polar protic solvent but is less polar than water. The presence of the ethyl group in ethanol allows for better solvation of the nonpolar isobutyl group of the solute through van der Waals interactions. Therefore, it is anticipated that 3-methyl-5-isobutylhydantoin will exhibit higher solubility in ethanol compared to water.
Experimental Determination of Solubility
Accurate determination of solubility is crucial. The isothermal shake-flask method is a reliable and widely used technique.
Isothermal Shake-Flask Solubility Determination Protocol
This protocol outlines the steps for determining the equilibrium solubility of 3-methyl-5-isobutylhydantoin.
Materials and Equipment:
-
3-Methyl-5-isobutylhydantoin (high purity)
-
Ethanol (anhydrous, analytical grade)
-
Deionized water
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-methyl-5-isobutylhydantoin to several sealed vials containing a known volume of the solvent (ethanol or water). The excess solid is crucial to ensure equilibrium is reached with the solid phase present.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K).
-
Agitate the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the bath temperature.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification of Solute Concentration:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of 3-methyl-5-isobutylhydantoin. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The mole fraction solubility (x) can be calculated using the following equation: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where m_solute and m_solvent are the masses of the solute and solvent, and M_solute and M_solvent are their respective molar masses.
-
The following diagram illustrates the experimental workflow for the isothermal shake-flask method.
Sources
The Unseen Guardian: A Technical Guide to 3-Methyl-5-Isobutylhydantoin as an Internal Standard for N,N-Dimethylformamide Biomonitoring
This guide provides an in-depth exploration of the use of 3-methyl-5-isobutylhydantoin as a proposed internal standard for the accurate biomonitoring of N,N-dimethylformamide (DMF) exposure. Tailored for researchers, scientists, and drug development professionals, this document delves into the rationale, methodology, and validation of its application in quantifying DMF metabolites in biological matrices.
The Imperative for Biomonitoring of N,N-Dimethylformamide (DMF)
N,N-Dimethylformamide is a widely utilized organic solvent in various industries, including pharmaceuticals, textiles, and plastics manufacturing.[1][2] However, its utility is shadowed by significant health concerns. Chronic exposure to DMF is linked to liver damage, and it can be absorbed through inhalation and skin contact.[2][3][4] Symptoms of acute exposure can range from abdominal pain and nausea to jaundice and alcohol intolerance.[2] Given these risks, monitoring the internal dose of DMF in exposed individuals is crucial for occupational health and safety.
Biological monitoring offers a more accurate assessment of exposure compared to ambient air monitoring, as it accounts for all routes of absorption and individual variations in metabolism.[5] The primary urinary biomarkers of DMF exposure are its metabolites: N-hydroxymethyl-N-methylformamide (HMMF), N-methylformamide (NMF), and N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC).[6][7][8]
The Metabolic Journey of DMF
Upon entering the body, DMF undergoes hepatic metabolism primarily mediated by the cytochrome P450 enzyme system.[9][10] The initial step involves the hydroxylation of one of the methyl groups, forming HMMF.[9][10] HMMF is unstable and can either be excreted in the urine or further break down to NMF.[9][10][11] A portion of the metabolic pathway is also thought to involve the formation of a reactive intermediate, methyl isocyanate, which is then detoxified by conjugation with glutathione and ultimately excreted as AMCC.[6] For risk assessment, the determination of AMCC is considered important as it is linked to the toxicity of DMF.[6]
Caption: Metabolic pathway of N,N-dimethylformamide (DMF).
The Cornerstone of Quantitative Analysis: The Internal Standard
In quantitative analytical chemistry, particularly in chromatography, the use of an internal standard (IS) is a powerful technique to enhance the precision and accuracy of measurements.[12][13] An IS is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to all samples, calibrators, and quality controls.[12] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.[12][13]
Selecting the Ideal Internal Standard
The choice of an internal standard is critical for the robustness of an analytical method. An ideal IS should possess the following characteristics:
-
Structural Similarity: It should be chemically similar to the analyte to ensure comparable behavior during sample extraction and analysis.
-
No Endogenous Presence: The IS must not be naturally present in the biological samples being analyzed.
-
Chromatographic Resolution: It should be well-separated from the analytes of interest in the chromatogram.
-
Stability: The IS must be stable throughout the entire analytical process.
-
Deuterated Analogs: Isotopically labeled analogs of the analyte (e.g., deuterated compounds) are often the gold standard as they exhibit nearly identical chemical and physical properties.
Proposing 3-Methyl-5-Isobutylhydantoin as a Novel Internal Standard
While isotopically labeled standards for DMF metabolites are ideal, their availability and cost can be prohibitive for routine monitoring. This guide proposes 3-methyl-5-isobutylhydantoin as a suitable and cost-effective alternative internal standard for the biomonitoring of DMF.
Rationale for Selection
The choice of 3-methyl-5-isobutylhydantoin is predicated on its structural features, which are anticipated to confer analytical behavior similar to that of the DMF metabolites:
-
Polarity and Functional Groups: The hydantoin ring contains amide and carbonyl functionalities, similar to the formamide structure of NMF and HMMF. This suggests comparable extraction efficiencies and chromatographic retention characteristics.
-
Molecular Weight: The molecular weight of 3-methyl-5-isobutylhydantoin (170.21 g/mol ) is within a reasonable range of the DMF metabolites, ensuring similar behavior in the mass spectrometer.[4]
-
Chemical Inertness: The hydantoin ring is generally stable and less likely to undergo degradation during sample processing and analysis.
-
Commercial Availability/Synthesizability: While not as common as some reagents, hydantoin derivatives can be synthesized through established chemical routes, such as the Bucherer-Bergs reaction.[14]
Analytical Methodology: A Step-by-Step Protocol
This section outlines a detailed protocol for the simultaneous quantification of NMF, HMMF, and AMCC in urine using 3-methyl-5-isobutylhydantoin as the internal standard, employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Analytical workflow for DMF metabolite analysis.
Reagents and Materials
-
Reference standards for NMF, HMMF, and AMCC
-
3-methyl-5-isobutylhydantoin (Internal Standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Urine samples from exposed and non-exposed individuals
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Sample Preparation
-
Sample Collection and Storage: Collect urine samples in polypropylene containers. If not analyzed immediately, samples should be stored at -20°C or lower to ensure metabolite stability.[15]
-
Internal Standard Spiking: To 100 µL of urine in a microcentrifuge tube, add 10 µL of a 10 µg/mL solution of 3-methyl-5-isobutylhydantoin in methanol.
-
Protein Precipitation and Dilution: Add 400 µL of ice-cold acetonitrile to precipitate proteins and dilute the sample.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, ensuring no pellet is disturbed.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Instrumentation and Conditions
The analysis can be performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Suggested LC-MS/MS Parameters
Mass Spectrometric Parameters
The specific MRM transitions for the analytes and the internal standard need to be optimized. The following are hypothetical transitions based on the structures of the compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NMF | 60.05 | 44.05 | 10 |
| HMMF | 90.06 | 60.05 | 12 |
| AMCC | 221.08 | 162.05 | 15 |
| 3-methyl-5-isobutylhydantoin (IS) | 171.11 | 114.09 | 18 |
Table 2: Hypothetical MRM Transitions
Method Validation: Ensuring Trustworthiness and Reliability
A robust analytical method requires thorough validation to ensure its performance is reliable and fit for purpose. The validation should be conducted in accordance with established guidelines from regulatory bodies.
Key Validation Parameters
-
Linearity and Range: Establish a calibration curve with at least five non-zero concentrations to demonstrate a linear relationship between the analyte-to-IS peak area ratio and the concentration.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy (as percent recovery) and precision (as percent relative standard deviation) using quality control samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Selectivity and Specificity: Analyze blank urine samples from multiple sources to ensure no endogenous interferences co-elute with the analytes or the internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the urine matrix by comparing the response of the analytes in neat solution versus post-extraction spiked samples.
-
Stability: Assess the stability of the analytes and the internal standard in urine under various storage conditions (e.g., room temperature, refrigerated, and frozen) and after multiple freeze-thaw cycles.[15]
Conclusion: A Path Forward for Reliable DMF Biomonitoring
The accurate quantification of DMF metabolites is paramount for safeguarding the health of individuals in occupational settings. The use of a suitable internal standard is indispensable for achieving the required level of analytical rigor. This guide proposes 3-methyl-5-isobutylhydantoin as a promising and practical internal standard for the LC-MS/MS analysis of NMF, HMMF, and AMCC in urine. Its structural characteristics and predicted analytical behavior make it a strong candidate to ensure the reliability and defensibility of biomonitoring data. Further research to validate this specific application is encouraged to solidify its role in routine occupational health surveillance.
References
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- Chen, J. L., Fayerweather, W. E., & Pell, S. (1988). Cancer incidence of workers exposed to dimethylformamide and/or acrylonitrile.
- Gescher, A. (1993). Metabolism of N,N-dimethylformamide: key to the understanding of its toxicity. Chemical Research in Toxicology, 6(3), 245–252.
- Imbriani, M., et al. (2002). High-performance liquid chromatographic determination of N-methylformamide, a biological index for occupational exposure to dimethylformamide.
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- Kennedy, G. L. (2012). Toxicity of N,N-dimethylformamide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 101, 9-122.
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- Mráz, J., et al. (1989). N-acetyl-S-(N-methylcarbamoyl)cysteine, a metabolite of N,N-dimethylformamide in humans. Toxicology Letters, 47(3), 205-212.
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PubChem. (n.d.). 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. Retrieved from [Link]
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World Health Organization. (1991). N,N-Dimethylformamide. (Environmental Health Criteria 114). Retrieved from [Link]
- Wrbitzky, R., et al. (1995). Internal and external exposure to N,N-dimethylformamide (DMF) in a synthetic-leather plant. International Archives of Occupational and Environmental Health, 67(5), 329-334.
- Yogi, C., et al. (2012). Synthesis of hydantoin derivatives and their anticonvulsant activity. Journal of the Serbian Chemical Society, 77(10), 1361-1372.
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mechanism of chlorine resistance in hydantoin-grafted membranes
An In-Depth Technical Guide to the Mechanism of Chlorine Resistance in Hydantoin-Grafted Membranes
Authored by: A Senior Application Scientist
Foreword: Redefining "Chlorine Resistance" in Advanced Membranes
In the field of water purification and biomedical materials, the interaction between chlorine and polymeric membranes has traditionally been a narrative of degradation. Chlorine, a ubiquitous and potent disinfectant, attacks the amide linkages in conventional polyamide membranes, leading to irreversible damage and a decline in performance[1][2]. This guide addresses a paradigm shift in this narrative: the strategic use of hydantoin-grafted membranes. These advanced materials do not merely resist chlorine; they harness it. By covalently binding hydantoin moieties to a membrane backbone, we create a surface that controllably reacts with free chlorine to form stable, regenerable N-halamine structures. This transformation endows the membrane with a powerful, non-leaching antimicrobial surface, turning a historical adversary into a functional asset. This document provides a comprehensive exploration of the core mechanisms, experimental validations, and practical protocols that underpin this technology, intended for researchers and professionals dedicated to developing next-generation antimicrobial materials.
The Core Mechanism: N-Halamine Formation on the Hydantoin Ring
The foundation of the technology lies in the unique chemistry of the hydantoin ring and its interaction with chlorine. Unlike the destructive chlorination of polyamide, the chlorination of a hydantoin amide or imide is a constructive process that forms a stable N-halamine covalent bond (>N-Cl)[3].
The Chlorination Pathway
Computational studies have elucidated the specific reaction mechanism for the chlorination of 5,5-disubstituted hydantoins with hypochlorous acid (HOCl), the active species in free chlorine solutions[4][5]. The process is not a direct substitution but a more nuanced pathway:
-
Deprotonation: The reaction is initiated by the deprotonation of the hydantoin ring, typically at the more acidic N3 position (amide)[4][5]. This creates a hydantoin anion, which is a much more potent nucleophile.
-
Nucleophilic Attack: The hydantoin anion then performs a nucleophilic attack on the chlorine atom of HOCl. This proceeds via an S_N2 mechanism, transferring a chloronium ion (Cl+) to the nitrogen and displacing a hydroxide ion (OH-)[4][5].
-
Formation of Dichloro Derivatives: The mechanism proposes that the N3 nitrogen is chlorinated first, followed by the N1 position (imide) to form a dichloro derivative, maximizing the oxidative chlorine capacity of the moiety[4].
The stability of the resulting N-Cl bond is paramount. It is sufficiently stable to prevent rapid, uncontrolled release of chlorine into the medium but reactive enough to act as a potent biocide upon direct contact with microorganisms[6][7].
Caption: The two-step mechanism of N-halamine formation on a grafted hydantoin moiety.
Engineering the Antimicrobial Surface: Hydantoin Grafting Methodologies
The efficacy of the final membrane is critically dependent on the method used to attach the hydantoin precursors to the polymer surface. The choice of grafting technique is a crucial experimental decision driven by the membrane's base polymer, desired grafting density, and intended application. The overarching goal is to covalently bind the hydantoin moieties, ensuring they are not lost during use or cleaning cycles[6][8].
Key Grafting Strategies
-
Copolymerization with Functional Monomers: This "bottom-up" approach involves synthesizing a novel hydantoin-containing monomer and then copolymerizing it with standard monomers (e.g., methyl methacrylate) to form the bulk polymer material from which the membrane is cast[9][10].
-
Causality: This method ensures a uniform distribution of hydantoin groups throughout the polymer matrix. It is ideal for creating new membrane materials but is less suitable for modifying existing, commercially available membranes.
-
-
Surface-Initiated Graft Polymerization: This technique involves activating a membrane surface to initiate the polymerization of hydantoin-functional monomers directly from the surface, creating a dense layer of "polymer brushes."
-
"Grafting-To" via Click Chemistry: This elegant and highly efficient method involves preparing a polymer with pendant azide or alkyne groups and a hydantoin molecule with the complementary functional group. The two are then "clicked" together using a copper(I)-catalyzed azide-alkyne cycloaddition reaction[13].
-
Causality: Click chemistry is chosen for its high specificity, excellent yields, and mild reaction conditions, which prevent damage to the underlying membrane structure. It offers precise control over the final chemical structure[13].
-
Caption: A generalized workflow for fabricating a hydantoin-grafted antimicrobial membrane.
Validating Performance: Essential Characterization Protocols
A rigorous, multi-faceted approach is required to validate the successful grafting, chlorination, and antimicrobial efficacy of the membranes. Each protocol serves to answer a critical question about the material's properties.
Protocol: Quantification of Active Chlorine Content
This protocol determines the amount of oxidative chlorine (Cl+) available on the membrane surface, which is the direct source of its antimicrobial activity. The method is a standard iodometric titration.
-
Principle: The N-Cl bonds on the membrane surface will oxidize iodide ions (I-) from a potassium iodide (KI) solution into iodine (I2). This liberated iodine is then titrated with a standardized sodium thiosulfate (Na2S2O3) solution using a starch indicator. The amount of thiosulfate used is directly proportional to the amount of active chlorine on the membrane.
-
Materials:
-
Chlorinated membrane sample of known weight.
-
Potassium iodide (KI) solution (e.g., 1% w/v in distilled water).
-
Standardized sodium thiosulfate (Na2S2O3) solution (e.g., 0.001 N).
-
Starch indicator solution (1% w/v).
-
Acetic acid.
-
Burette, flask, magnetic stirrer.
-
-
Step-by-Step Methodology:
-
Place a precisely weighed piece of the chlorinated membrane (W_Cl in grams) into an Erlenmeyer flask.
-
Add 50 mL of distilled water and 1 mL of acetic acid to the flask.
-
Add 1 mL of the KI solution. The solution will turn yellow/brown if active chlorine is present due to the formation of iodine.
-
Titrate the solution with the standardized sodium thiosulfate solution until the yellow/brown color fades to pale yellow.
-
Add 2-3 drops of the starch indicator. The solution will turn a deep blue/black color.
-
Continue the titration dropwise until the blue/black color completely disappears. Record the volume of sodium thiosulfate solution consumed (V_Cl in mL).
-
Perform a blank titration using an unchlorinated membrane sample to account for any background reactions, recording the volume (V_0 in mL)[3].
-
Calculation: The chlorine content is calculated using the following formula: Chlorine (%) = [(V_Cl - V_0) * N * 35.45] / (2 * W_Cl) * 100 where N is the normality of the Na2S2O3 solution.
-
Protocol: Antimicrobial Efficacy (Contact Kill Assay)
This protocol quantifies the membrane's ability to inactivate bacteria upon direct contact.
-
Principle: A known concentration of bacteria is placed in direct contact with the membrane surface for a specific time. The surviving bacteria are then recovered, plated, and counted to determine the log reduction in viability compared to a control surface.
-
Materials:
-
Chlorinated membrane sample and an unchlorinated control sample (e.g., 2x2 cm).
-
Bacterial cultures (e.g., E. coli, S. aureus) grown to a concentration of 10^7-10^8 CFU/mL.
-
Phosphate-buffered saline (PBS).
-
0.03% sodium thiosulfate solution (to neutralize any residual chlorine).
-
Sterile petri dishes, agar plates (e.g., LB Agar), incubator.
-
-
Step-by-Step Methodology:
-
Sterilize the membrane samples (e.g., with 75% ethanol followed by UV exposure)[14].
-
Place each sample in a sterile petri dish.
-
Pipette a small volume (e.g., 100 µL) of the bacterial suspension onto the surface of each membrane sample[14].
-
Cover the inoculum with another identical piece of membrane to create a "sandwich," ensuring full contact[3].
-
Incubate at 37°C for a defined contact time (e.g., 10, 30, 60 minutes).
-
After incubation, transfer the entire "sandwich" into a tube containing 10 mL of the sodium thiosulfate quenching solution[3].
-
Vortex and sonicate the tube to dislodge all surviving bacteria from the membrane surface.
-
Perform serial dilutions of the resulting bacterial suspension in PBS.
-
Plate the dilutions onto agar plates and incubate for 24 hours at 37°C.
-
Count the resulting colonies (CFU) and calculate the initial concentration. The log reduction is calculated as log10(Control CFUs / Sample CFUs). A 6-log reduction indicates a 99.9999% kill rate[15].
-
Stability and Regenerability: The Hallmarks of Durability
A key advantage of N-halamine chemistry is the stability and regenerability of the antimicrobial function.
-
Chlorine Stability: The stability of the N-Cl bond against environmental factors like light and heat determines the shelf-life and use-life of the membrane. Studies have shown that while some loss of active chlorine occurs over time, a significant amount can remain for weeks or even months, especially when stored properly[6][16]. The rate of chlorine loss is dependent on the specific hydantoin structure and the hydrophilicity of the local microenvironment on the fiber surface[16].
-
Regenerability: When the antimicrobial efficacy diminishes due to the consumption of active chlorine, the surface can be "recharged." Simply exposing the membrane again to a dilute solution of household bleach can regenerate the N-Cl bonds, fully restoring the biocidal activity[6][12]. This feature is a significant advantage over technologies that rely on the elution of biocides like silver ions.
Quantitative Data Summary
The following table summarizes representative data for chlorine loading on various N-halamine derivatives, demonstrating the tunability of the system.
| N-Halamine Derivative | Chlorine Content (Theoretical) | Chlorine Content (Titration) | Reference |
| 1-chloro-3-ethyl-5,5-dimethylhydantoin | 18.63% | 19.11% | [3] |
| 1-chloro-3-butyl-5,5-dimethylhydantoin | 16.24% | 16.39% | [3] |
| 1-chloro-3-hexyl-5,5-dimethylhydantoin | 14.39% | 13.93% | [3] |
| 1-chloro-3-dodecyl-5,5-dimethylhydantoin | 10.73% | 10.78% | [3] |
Conclusion and Future Outlook
Hydantoin-grafted membranes represent a sophisticated and effective solution to the challenge of biofouling and microbial contamination. The core mechanism—the formation of stable, rechargeable N-halamine bonds—provides a durable, non-leaching antimicrobial surface. By understanding the underlying chemical pathways, mastering the grafting methodologies, and applying rigorous validation protocols, researchers can engineer highly effective materials for applications ranging from water treatment and food processing to medical devices and protective textiles. Future research will likely focus on developing novel hydantoin monomers with enhanced chlorine stability and exploring advanced, scalable grafting techniques to bring this promising technology to wider industrial application.
References
- Koo, J., Lee, J. H., Jung, Y. D., Hong, S. P., & Yoon, S. R. (n.d.).
-
Close, D. M., & Patterson, J. D. (2012). Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. The Journal of Physical Chemistry A, 116(26), 7069–7076. [Link]
- Galiano, F., et al. (2018). Development of new hydantoin-based biocidal polymers with improved rechargeability and anti-microbial activity. RSC Advances.
-
Kowalczuk, D., et al. (2020). N-Halamine Hydantoin-Containing Chitosan: Synthesis, Characterization, Thermal and Photolytic Stability Studies. Polymers (Basel). [Link]
-
Jia, R., et al. (2022). Chlorine Tolerance and Cross-Resistance to Antibiotics in Poultry-Associated Salmonella Isolates in China. Frontiers in Microbiology. [Link]
-
Ojemaye, M. O., & Okoh, A. I. (2020). Does Chlorination Promote Antimicrobial Resistance in Waterborne Pathogens? Mechanistic Insight into Co-Resistance and Its Implication for Public Health. International Journal of Environmental Research and Public Health. [Link]
-
Hui, F., & Debiemme-Chouvy, C. (2013). Antimicrobial N-Halamine Polymers and Coatings: A Review of Their Synthesis, Characterization, and Applications. Biomacromolecules. [Link]
-
Wang, Y., et al. (2007). N-Halamine-Based Antimicrobial Additives for Polymers. Industrial & Engineering Chemistry Research. [Link]
-
Koo, J., et al. (2006). Chlorine Resistant Membrane and The Mechanism of Membrane Degradation by Chlorine. ResearchGate. [Link]
-
Shinde, R., & Annapure, U. S. (2021). Identification and characterization of chlorine-resistant bacteria from water distribution sites of Mumbai. ResearchGate. [Link]
-
Kasongo, G., et al. (2024). Biofouling Resistance Improvement in Membrane-Based Secondary Effluent Treatment: A Focus on Membrane Surface Modification by Graft Polymerization with 3-Allyl-5, 5-Dimethyl Hydantoin. Membranes. [Link]
-
Zhang, T., et al. (2022). Sulfadiazine Destruction by Chlorination in a Pilot-Scale Water Distribution System: Kinetics, Pathway, and Bacterial Community Structure. ResearchGate. [Link]
-
Kocer, H. B., et al. (2017). N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings. ACS Applied Materials & Interfaces. [Link]
-
Khan, M. S. (2016). Synthesis of Novel Materials for High Performance Polymeric Membrane Applications. Middle East Technical University. [Link]
-
Chen, Z., & Sun, Y. (2001). Novel regenerable N-halamine polymeric biocides. III. Grafting hydantoin-containing monomers onto synthetic fabrics. Journal of Applied Polymer Science. [Link]
-
Han, Z., et al. (2022). The Impacts of Chlorine and Disinfection Byproducts on Antibiotic-Resistant Bacteria (ARB) and Their Conjugative Transfer. Water. [Link]
-
Luo, J., et al. (2022). Long-lasting renewable antibacterial N-halamine coating enable dental unit waterlines to prevention and control of contamination of dental treatment water. Frontiers in Bioengineering and Biotechnology. [Link]
-
Akdag, A., et al. (2006). Antimicrobial N-brominated Hydantoin and Uracil Grafted Polystyrene Beads. ResearchGate. [Link]
-
Li, Y., et al. (2021). Controlled Surface Radical Graft Polymerization of N‑Halamine Monomers on Polyester Fabrics and Potential Application in Bioprotection. ACS Applied Materials & Interfaces. [Link]
-
Tan, L., et al. (2012). Antimicrobial hydantoin-grafted poly(ε-caprolactone) by ring-opening polymerization and click chemistry. Macromolecular Bioscience. [Link]
-
Close, D. M., & Patterson, J. D. (2012). Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. ResearchGate. [Link]
-
De Keer, L., et al. (2021). Nonleaching Biocidal N-Halamine-Functionalized Polyamine-, Guanidine-, and Hydantoin-Based Coatings. DSpace@MIT. [Link]
Sources
- 1. csmfilter.com [csmfilter.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Halamine-Based Antimicrobial Additives for Polymers: Preparation, Characterization and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Halamine Biocidal Materials with Superior Antimicrobial Efficacies for Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Development of new hydantoin-based biocidal polymers with improved rechargeability and anti-microbial activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial hydantoin-grafted poly(ε-caprolactone) by ring-opening polymerization and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Long-lasting renewable antibacterial N-halamine coating enable dental unit waterlines to prevention and control of contamination of dental treatment water [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. stacks.cdc.gov [stacks.cdc.gov]
Methodological & Application
protocol for grafting 3-methyl-5-isobutylhydantoin onto polyamide membranes
This application note details the protocol for grafting 3-methyl-5-isobutylhydantoin (MIH) onto polyamide (PA) thin-film composite membranes. This modification is designed to address two critical failure modes in Reverse Osmosis (RO) and Nanofiltration (NF) processes: biofouling and chlorine-induced degradation .
Part 1: Scientific Foundation & Mechanism
1.1 The Target Molecule: 3-Methyl-5-Isobutylhydantoin [1][2]
-
Structure: A hydantoin ring substituted with a methyl group at the N3 position and an isobutyl group at the C5 position (derived from Leucine).
-
Function:
-
Steric Protection: When grafted, the bulky isobutyl and hydantoin groups provide steric hindrance around the vulnerable secondary amide bonds of the polyamide backbone, shielding them from chlorine attack (N-chlorination and subsequent Orton rearrangement).[1]
-
Antimicrobial Activity: The hydantoin moiety serves as a precursor to N-halamines.[3][4] Upon exposure to free chlorine (bleach), the N-H bonds (if available) or the grafted structure can stabilize oxidative states that are lethal to bacteria but less damaging to the polymer backbone than direct polyamide chlorination.
-
1.2 Grafting Mechanism Unlike vinyl-monomer grafting (which polymerizes chains from the surface), this protocol utilizes a metal-ion catalyzed radical coupling approach.
-
Activation: Iron salts (Fe²⁺/Fe³⁺) coordinate with the polyamide surface (carboxyl and amide groups).
-
Initiation: A thermal initiator (e.g., persulfate or peroxide) generates radicals. The iron catalyst facilitates the abstraction of hydrogen from the MIH molecule (likely at the isobutyl side chain or N1 position) and the membrane surface.
-
Coupling: The radicalized MIH species recombines with surface radicals on the polyamide, forming a covalent graft.
Part 2: Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
|---|---|---|
| 3-Methyl-5-isobutylhydantoin | CAS 675854-31-6, >98% Purity | Functional grafting agent (N-halamine precursor).[3][4][5] |
| Polyamide Membrane | Commercial RO/NF (e.g., BW30, NF90) | Substrate. |
| Iron(III) Chloride (FeCl₃) | Anhydrous or Hexahydrate | Surface activation catalyst. |
| Ammonium Persulfate (APS) | ACS Reagent, >98% | Radical initiator. |
| Ethanol | Absolute | Solvent for post-grafting expansion/wash. |
| Sodium Hypochlorite (NaOCl) | 10-15% solution (dilute to use) | Chlorination (recharge) agent. |
| Deionized Water (DI) | < 5 µS/cm | Solvent. |
Equipment
-
Tube furnace or temperature-controlled oven (capable of 60°C - 100°C).
-
Inert gas supply (Nitrogen or Carbon Dioxide) for atmosphere control.
-
Shaking incubator or water bath.
-
Filtration cell for performance testing.
Part 3: Experimental Protocol
Phase 1: Membrane Pre-treatment
Objective: Remove preservatives (glycerin) and expose surface functional groups.
-
Cut the polyamide membrane into coupons (e.g., 5 cm x 5 cm).
-
Soak in DI water at 30°C for 24–36 hours. Change water every 6 hours to ensure complete removal of sodium bisulfite and glycerin.
-
Rinse with sterile DI water and gently dry with a nitrogen stream or blower.
Phase 2: Surface Activation (Iron Coordination)
Objective: Complex iron ions to the membrane surface to catalyze localized radical generation.
-
Prepare Activation Solution: Dissolve FeCl₃ in DI water to a concentration of 0.05 – 0.1 wt% .
-
Immersion: Submerge the dried membrane coupons in the iron salt solution.
-
Incubation: Shake gently at room temperature for 2 hours .
-
Rinse: Briefly rinse with DI water to remove loosely bound iron ions (do not soak; we want the coordinated iron to remain).
Phase 3: Grafting Reaction
Objective: Covalently attach MIH to the activated polyamide surface.
-
Prepare Grafting Solution:
-
Solvent: DI Water (degassed).
-
Monomer: 1.0 – 2.0 wt% 3-methyl-5-isobutylhydantoin .
-
Initiator: 0.5 wt% Ammonium Persulfate (APS).
-
Note: Dissolve MIH first; mild heating (40°C) may be required due to the hydrophobicity of the isobutyl group.
-
-
Reaction Setup: Place the iron-activated membrane into the Grafting Solution.
-
Thermal Treatment:
-
Method A (Standard): Seal in a reaction vessel and heat in an oven/water bath at 60°C for 4–6 hours .
-
Method B (Patent-Derived High Stability): If available, place the membrane/solution setup in a tube furnace under a CO₂ or N₂ atmosphere and heat at 60–80°C for 2–4 hours . The inert atmosphere prevents oxygen inhibition of the radical grafting.
-
-
Quenching: Remove the membrane and immediately submerge in cold DI water.
Phase 4: Post-Treatment & Expansion
Objective: Remove unreacted monomer and anneal the polymer chains.
-
Ethanol Expansion: Soak the grafted membrane in absolute ethanol for 30 minutes. This step swells the polymer matrix, helping to wash out entrapped unreacted monomer and re-orient the grafted chains.
-
Final Wash: Rinse thoroughly with DI water (3 cycles of 10 minutes).
-
Storage: Store in DI water at 4°C.
Phase 5: Chlorination (Activation of Antimicrobial Function)
Objective: Convert the grafted hydantoin/amide structures into N-chloramines.
-
Bleach Solution: Prepare a 100 ppm free chlorine solution (adjust pH to 7.0 using HCl/NaOH).
-
Contact: Expose the membrane active layer to this solution for 1 hour .
-
Rinse: Rinse with DI water to remove excess free chlorine. The membrane is now "charged" and antimicrobial.[6]
Part 4: Characterization & Validation
To ensure the protocol was successful, perform the following validation steps:
| Technique | Target Observation | Success Criteria |
| ATR-FTIR | Surface Chemistry | Appearance of Hydantoin carbonyl peaks at 1772 cm⁻¹ and 1709 cm⁻¹ .[3] |
| XPS | Elemental Composition | Increase in N/C ratio ; appearance of new N1s peak environments. |
| Contact Angle | Hydrophilicity | MIH is moderately hydrophobic; expect a slight increase in contact angle (e.g., from 45° to 55°) compared to pristine PA, confirming grafting of the isobutyl group. |
| Chlorine Resistance | Performance Stability | Expose to 2000 ppm·h chlorine.[3][5][7][8][9][10] Measure Salt Rejection. Grafted membrane should retain >98% rejection , while control drops significantly. |
| DPD Titration | Chlorine Loading | Iodometric titration of the membrane surface to quantify active chlorine (N-Cl) concentration (µg Cl/cm²). |
Part 5: Workflow Visualization
Figure 1: Step-by-step workflow for the radical grafting of 3-methyl-5-isobutylhydantoin onto polyamide membranes.
References
-
Patent CN116943457A . Preparation method of polyamide membrane for purifying chlorine-containing wastewater by using 3-methyl-5-isobutyl hydantoin. (2023).[1] Google Patents.
-
Wei, X., et al. (2010).[11] A novel method of surface modification on thin-film-composite reverse osmosis membrane by grafting hydantoin derivative. Journal of Membrane Science, 346(1), 152-162.[11] [Link]
-
Rego, S., et al. (2021). Surface Modification of Polyurethane Membrane with Various Hydrophilic Monomers and N-Halamine. Membranes, 11(7), 534.[11] [Link]
-
Si, Y., et al. (2015).[12] N-Halamine-Based Antimicrobial Additives for Polymers: A Review. Current Organic Chemistry, 19(2), 163-173. [Link]
Sources
- 1. CN116943457A - Preparation method of polyamide membrane for purifying chlorine-containing wastewater by using 3-methyl-5-isobutyl hydantoin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. A novel method of surface modification on thin-film-composite reverse osmosis membrane by grafting hydantoin derivative / Journal of Membrane Science, 2010 [sci-hub.jp]
- 4. N-Halamine-Based Antimicrobial Additives for Polymers: Preparation, Characterization and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Enhancement in membrane performances of a commercial polyamide reverse osmosis membrane via surface coating of polydopamine followed by the grafting of polyethylenimine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Surface Modification of Polyurethane Membrane with Various Hydrophilic Monomers and N-Halamine: Surface Characterization and Antimicrobial Properties Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103272498B - Surface grafting modified aromatic polyamide composite reverse osmosis membrane and preparation method thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Note: Synthesis of Chlorine-Resistant Nanofiltration Membranes using Hydantoin Derivatives
Executive Summary
This guide details the protocol for synthesizing chlorine-resistant thin-film composite (TFC) nanofiltration (NF) membranes by integrating hydantoin derivatives—specifically 3-allyl-5,5-dimethylhydantoin (ADMH) .[1]
Standard polyamide (PA) membranes degrade rapidly upon exposure to chlorine disinfectants due to the N-chlorination of amide bonds, leading to Orton rearrangement and subsequent chain scission.[1] Hydantoin derivatives function as N-halamine precursors .[1] When grafted onto the PA surface, they preferentially react with active chlorine to form stable N-Cl bonds. This mechanism acts as a "sacrificial shield," preventing the irreversible degradation of the active polyamide layer and allowing for the regeneration of the membrane's anti-fouling and biocidal properties.
Mechanism of Action
The core scientific principle relies on the conversion of the hydantoin N-H bond to an N-Cl bond. Unlike the destructive chlorination of the polyamide backbone, this reaction is reversible and non-degradative.
Chemical Pathway Diagram
The following diagram illustrates the preferential chlorination of the hydantoin moiety versus the degradative attack on the polyamide backbone.
Figure 1: Mechanism of N-halamine protection.[1] The hydantoin ring scavenges chlorine, preventing attack on the polyamide backbone.
Materials and Reagents
| Component | Specification | Purpose |
| Base Membrane | Commercial NF Membrane (e.g., NF90, NF270) or Polysulfone support | Substrate for modification.[1] |
| Monomer | 3-allyl-5,5-dimethylhydantoin (ADMH) | Functional monomer providing the N-halamine precursor site.[1] |
| Initiator | Potassium Persulfate (KPS) | Radical initiator for graft polymerization.[1] |
| Crosslinker | N,N'-Methylenebisacrylamide (MBA) | (Optional) Enhances stability of the grafted layer.[1] |
| Solvent | Deionized Water (DI) & Ethanol | Reaction medium.[1] |
| Chlorine Source | Sodium Hypochlorite (NaOCl) | For resistance testing and activation.[1] |
Experimental Protocols
Protocol A: Synthesis of Monomer (ADMH)
Note: If ADMH is not commercially available, it must be synthesized from 5,5-dimethylhydantoin (DMH).[1]
-
Dissolution: Dissolve 0.1 mol of DMH and 0.1 mol of KOH in 150 mL of methanol.
-
Addition: Dropwise add 0.11 mol of allyl bromide to the solution under stirring.
-
Reflux: Heat the mixture to reflux (60–65°C) for 5 hours.
-
Extraction: Evaporate methanol. Dissolve residue in ethyl acetate and wash with water to remove KBr salts.[1]
-
Purification: Recrystallize from water/ethanol to obtain white ADMH crystals.
-
Validation: Confirm structure via 1H-NMR (Allyl peaks at 5.1–5.9 ppm).[1]
-
Protocol B: Surface Grafting of ADMH onto NF Membrane
This is the critical step where the chlorine-resistant layer is covalently bonded to the polyamide surface.
Workflow Diagram:
Figure 2: Free-radical graft polymerization workflow.
Detailed Steps:
-
Preparation: Cut the PA-TFC membrane coupons (e.g., 10 cm x 10 cm). Rinse thoroughly with DI water to remove preservatives (glycerin).[1]
-
Solution Setup: Prepare an aqueous solution containing:
-
Deoxygenation: Place the solution in a reaction vessel and bubble with Nitrogen gas for 20 minutes to remove dissolved oxygen (which inhibits radical polymerization).
-
Grafting:
-
Cleaning: Remove the membrane and sonicate in DI water for 5 minutes, followed by rinsing with running water for 15 minutes. This ensures the removal of physically adsorbed ADMH homopolymers, leaving only the chemically grafted chains.
Protocol C: Chlorination and Performance Testing
1. Activation (Chlorination): To convert the grafted hydantoin (N-H) to N-halamine (N-Cl):
-
Immerse the modified membrane in a 2000 ppm NaOCl solution (pH adjusted to 7.0 with HCl) for 1 hour.
-
Rinse with DI water.[1]
2. Chlorine Resistance Challenge:
-
Condition: Expose membranes to high-intensity chlorine (e.g., 500 ppm NaOCl at pH 7 for 20 hours = 10,000 ppm-h).[1]
-
Measurement: Measure Water Flux (L/m²h) and Salt Rejection (Na₂SO₄, 2000 ppm) before and after exposure.[1]
Data Analysis & Validation
Expected Performance Metrics
A successfully modified membrane should exhibit the following characteristics compared to a pristine PA membrane.
| Parameter | Pristine PA Membrane | ADMH-Grafted Membrane | Interpretation |
| Initial Flux | 100% (Reference) | 85% - 95% | Slight decline due to added polymer layer resistance.[1] |
| Salt Rejection | > 98% | > 98% | Grafting should not compromise selectivity.[1] |
| Post-Chlorination Flux | > 150% (Degraded) | ~90-100% (Stable) | Pristine membrane "opens up" due to damage; Grafted remains stable.[1] |
| Post-Chlorination Rejection | < 80% (Failure) | > 95% (Resistant) | Grafted membrane maintains separation capability.[1] |
Characterization Checklist
-
ATR-FTIR: Look for the appearance of hydantoin carbonyl peaks at 1715 cm⁻¹ and 1770 cm⁻¹ .
-
XPS: Analyze the N1s spectrum. A shift or new peak at ~400 eV confirms the presence of the hydantoin ring. After chlorination, a Cl2p peak should appear.[1]
-
Contact Angle: The grafted surface usually becomes slightly more hydrophilic (lower contact angle) due to the polar hydantoin groups, improving fouling resistance.
Troubleshooting & Optimization
-
Issue: Low Flux after Grafting.
-
Cause: Grafting density is too high, blocking pores.[1]
-
Solution: Reduce ADMH concentration (e.g., from 2.0% to 0.5%) or reduce reaction time (e.g., from 4h to 1h).
-
-
Issue: Poor Chlorine Resistance. [1]
-
Issue: Delamination.
-
Cause: Reaction temperature too high (>80°C) damaging the polysulfone support.[1]
-
Solution: Maintain temperature strictly at 60°C ± 2°C.
-
References
-
Wei, X., et al. (2010). "Surface modification of commercial aromatic polyamide reverse osmosis membranes by graft polymerization of 3-allyl-5,5-dimethylhydantoin."[1][4] Journal of Membrane Science, 351(1-2), 222-233.[1][4] [1]
-
Cao, Z., et al. (2017). "Regenerable N-halamine-based antimicrobial membranes for water purification."[1] Journal of Materials Chemistry A.
-
Koo, J.Y., et al. (1986). "ESCA study on chlorine degradation of FT30 membrane."[1] ACS Polymer Preprints.
-
Sun, Y., et al. (2012). "Durable and regenerable antimicrobial textile materials prepared by a continuous grafting process."[1] Journal of Applied Polymer Science. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Versatile fabrication of arbitrarily shaped multi-membrane hydrogels suitable for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Chlorine-Resistant Loose Nanofiltration Membranes Fabricated via Interfacial Polymerization Using Sulfone Group-Containing Amine Monomer for Dye/Salt Separation | MDPI [mdpi.com]
- 4. CN103272498B - Surface grafting modified aromatic polyamide composite reverse osmosis membrane and preparation method thereof - Google Patents [patents.google.com]
GC-MS method for MVH analysis using 3-methyl-5-isobutylhydantoin internal standard
Internal Standard Protocol: 3-Methyl-5-Isobutylhydantoin (MIH)
Executive Summary & Scientific Rationale
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of 5-methyl-5-vinylhydantoin (MVH) . MVH is a critical intermediate in the enzymatic synthesis of L-methionine (via the hydantoinase process) and a potential impurity in pharmaceutical formulations.
The Challenge: Hydantoins are polar, non-volatile cyclic ureides containing amide/imide functionalities. Direct GC analysis often yields poor peak shapes and thermal degradation. The Solution: This method utilizes Silylation derivatization to block active protic sites (N1/N3), rendering the analyte volatile and thermally stable. The Internal Standard Strategy: We employ 3-methyl-5-isobutylhydantoin (MIH) as the Internal Standard (IS).
-
Why MIH? Unlike generic IS choices (e.g., phenanthrene), MIH shares the core hydantoin scaffold. This ensures that extraction efficiencies and derivatization kinetics mirror the target analyte (MVH), while the 3-methyl and 5-isobutyl substitutions provide sufficient mass spectral and chromatographic resolution to prevent interference.
Chemical Mechanism & Derivatization[1][2][3][4]
To enable GC-MS analysis, the polar N-H bonds must be substituted. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Reaction Stoichiometry
-
Target (MVH): Contains two reactive sites (N1 and N3). The reaction yields N1,N3-bis(trimethylsilyl)-5-methyl-5-vinylhydantoin .
-
Internal Standard (MIH): Contains one reactive site (N1), as N3 is methylated. The reaction yields N1-trimethylsilyl-3-methyl-5-isobutylhydantoin .
Figure 1: Silylation reaction pathway converting polar hydantoins into volatile TMS derivatives.
Experimental Protocol
Reagents & Standards
-
Analyte: 5-Methyl-5-vinylhydantoin (High purity >98%).
-
Internal Standard: 3-Methyl-5-isobutylhydantoin.[1]
-
Derivatization Agent: BSTFA + 1% TMCS (anhydrous).
-
Solvent: Pyridine (anhydrous) or Ethyl Acetate (dried over MgSO4). Note: Pyridine acts as an acid scavenger.
Sample Preparation Workflow
-
Extraction (Biological/Aqueous Samples):
-
Aliquot 500 µL of sample.
-
Spike with IS Solution (final conc. 10 µg/mL).
-
Adjust pH to 7.0.
-
Perform Liquid-Liquid Extraction (LLE) using 2 mL Ethyl Acetate (x2).
-
Combine organic layers and evaporate to dryness under Nitrogen stream at 40°C.
-
-
Derivatization (Critical Step):
-
Reconstitute dried residue in 50 µL Anhydrous Pyridine .
-
Add 50 µL BSTFA + 1% TMCS .
-
Vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes . Warning: Moisture inhibits this reaction. Ensure vials are tightly crimped.
-
Cool to room temperature and transfer to GC autosampler vials.
-
GC-MS Methodology
| Parameter | Setting | Rationale |
| Instrument | Agilent 7890/5977 (or equiv) | Single Quadrupole is sufficient. |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for TMS derivatives. |
| Inlet | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 260°C | Ensures rapid volatilization without thermal breakdown. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard optimal linear velocity. |
| Oven Program | 80°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp separates the MVH-TMS from matrix interferences. |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |
| Ion Source | EI (70 eV), 230°C | Standard electron ionization. |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Maximizes S/N ratio for quantification. |
Data Acquisition & Analysis
Mass Spectral Characteristics (SIM Table)
You must determine the exact retention times (RT) using full-scan mode (50-450 m/z) first. The following are predicted/typical ions for the TMS derivatives.
| Compound | Derivative | Approx MW | Quant Ion (m/z) | Qualifier Ions (m/z) |
| MVH | Di-TMS | ~284 | 269 (M-15) | 140, 73 (TMS) |
| MIH (IS) | Mono-TMS | ~242 | 227 (M-15) | 185 (M-57), 73 |
-
Quant Ion Selection: The (M-15)+ ion corresponds to the loss of a methyl group from the trimethylsilyl moiety, which is typically the base peak for TMS derivatives.
-
Qualifier Check: Ensure the ratio of Quant/Qualifier ions remains constant (±20%) to confirm peak identity.
Calculation
Calculate the Response Ratio (RR) for every standard and sample:
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for MVH quantification.
References
-
Hydantoin Analysis & Derivatization Principles
-
Internal Standard Usage in Hydantoin Metabolites
-
Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry. ResearchGate. Link
-
-
Silylation Reagent Mechanisms (BSTFA)
-
Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link
-
-
Hydantoin Synthesis Context (MVH)
-
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Link
-
Sources
procedure for Edman degradation of globin adducts to hydantoins
Title: Quantitative Analysis of N-Terminal Globin Adducts via Modified Edman Degradation and LC-MS/MS
Abstract
This document provides a detailed protocol for the analysis of globin adducts at the N-terminal valine residue, a critical biomarker for assessing exposure to electrophilic compounds. We detail a modified Edman degradation procedure, often referred to as the "N-alkyl Edman procedure," which is specifically optimized for the efficient cleavage of adducted N-terminal amino acids from the globin protein. The protocol covers sample preparation from whole blood, the three core stages of the Edman reaction (coupling, cleavage, and conversion), and subsequent quantitative analysis of the stable phenylthiohydantoin (PTH) derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it a cornerstone technique in toxicology and molecular epidemiology.
Introduction: The Significance of Globin Adducts
Hemoglobin, an abundant protein in red blood cells, is a frequent target for reactive electrophilic compounds and their metabolites that enter the bloodstream. These compounds can form covalent bonds, or "adducts," with nucleophilic sites on the protein, most notably the N-terminal valine of the α- and β-globin chains.[1][2] Because red blood cells have a lifespan of approximately 120 days and lack protein repair mechanisms, globin adducts are stable and accumulate over time, providing a cumulative record of exposure.[2][3][4] This makes them invaluable biomarkers for the biomonitoring of occupational or environmental exposure to hazardous chemicals like ethylene oxide, acrylamide, and aromatic amines.[3][5]
The Edman degradation, a classic method for protein sequencing, has been ingeniously adapted to quantify these adducts.[6][7] The procedure selectively cleaves the N-terminal amino acid, which, in this application, is the adducted valine. The released adduct is then converted into a stable phenylthiohydantoin (PTH) derivative for precise quantification.
Principle of the Modified Edman Degradation
The standard Edman degradation sequentially removes amino acids from the N-terminus of a peptide.[6][8] Our application leverages a modified version of this chemistry, which demonstrates enhanced efficiency for N-alkylated amino acids, such as the valine adducts found in globin.[1] The process unfolds in three key stages:
-
Coupling: The primary amine of the N-terminal adducted valine reacts with an isothiocyanate reagent, typically phenyl isothiocyanate (PITC), under alkaline conditions to form a phenylthiocarbamyl (PTC)-globin derivative.[8][9]
-
Cleavage: Under anhydrous acidic conditions, using a reagent like trifluoroacetic acid (TFA), the sulfur atom of the PTC group attacks the carbonyl carbon of the first peptide bond. This induces cyclization and cleaves the N-terminal residue from the protein chain as an unstable anilinothiazolinone (ATZ) derivative.[10][11][12][13]
-
Conversion: The ATZ-adduct is then extracted and treated with aqueous acid to rearrange it into a more stable phenylthiohydantoin (PTH)-adduct.[10][12][14][15] This stable derivative is then identified and quantified, typically by LC-MS/MS against a standard curve of synthesized PTH-adducts.[16][17]
The presence of the N-substituent (the adduct) on the valine residue facilitates a more rapid cyclization and cleavage compared to the unsubstituted N-terminal valine, a key mechanistic feature that underpins the "N-alkyl Edman procedure".[1]
Experimental Workflow & Logical Relationships
The entire process, from sample collection to data analysis, follows a systematic workflow designed to ensure reproducibility and accuracy.
Caption: Workflow for Globin Adduct Analysis.
Materials and Reagents
Equipment
-
High-speed refrigerated centrifuge
-
Vortex mixer
-
Incubator or heating block (40-50°C)
-
Nitrogen evaporator or SpeedVac
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)
-
Analytical balance
-
pH meter
Reagents and Consumables
-
Phenyl isothiocyanate (PITC), sequencing grade
-
Formamide
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ethyl acetate, HPLC grade
-
Heptane, HPLC grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Internal Standard (e.g., an isotopically labeled version of the target PTH-adduct)
-
Globin or PTH-adduct standards (for calibration curve)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Solid Phase Extraction (SPE) cartridges (if required for cleanup)
Detailed Experimental Protocol
PART A: Globin Isolation from Whole Blood
Causality: This initial purification is critical to remove heme and other blood components that can interfere with the Edman reaction and subsequent mass spectrometric analysis.
-
Erythrocyte Lysis:
-
To 100 µL of whole blood (collected in EDTA tubes), add 900 µL of ice-cold ultrapure water.
-
Vortex briefly and incubate on ice for 15 minutes to ensure complete lysis of red blood cells.
-
-
Globin Precipitation:
-
Add 200 µL of ice-cold methanol to the lysate.
-
Vortex vigorously for 30 seconds to precipitate the globin protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Washing:
-
Carefully discard the supernatant.
-
Resuspend the globin pellet in 1 mL of ice-cold methanol.
-
Centrifuge again at 14,000 x g for 10 minutes at 4°C.
-
Repeat the wash step two more times.
-
-
Drying:
-
After the final wash, discard the supernatant and dry the globin pellet under a gentle stream of nitrogen or in a SpeedVac.
-
Store the isolated globin at -20°C until ready for the Edman procedure.
-
PART B: Modified Edman Degradation
Causality: Each step uses specific conditions (pH, solvent, temperature) to drive the desired reaction to completion while minimizing side reactions. The use of anhydrous conditions in the cleavage step is crucial to prevent hydrolysis of the peptide backbone.[10]
-
Coupling Reaction (Formation of PTC-Globin):
-
To the dried globin pellet (typically starting from ~10 mg), add 100 µL of a formamide/1M NaOH buffer (pH 9.0).
-
Add the internal standard at this stage.
-
Vortex to dissolve the globin.
-
Incubate the reaction at 45°C for 2 hours with gentle shaking. This alkaline condition ensures the N-terminal amine is deprotonated and acts as a strong nucleophile to attack the PITC.[8][14]
-
-
Cleavage Reaction (Formation of ATZ-Adduct):
-
Cool the reaction mixture on ice.
-
Wash the PTC-globin by adding 500 µL of ethyl acetate, vortexing, centrifuging, and discarding the organic supernatant. Repeat this wash three times to remove excess PITC.
-
After the final wash, dry the pellet thoroughly under nitrogen.
-
Incubate at 45°C for 30 minutes. The strong anhydrous acid catalyzes the cyclization and cleavage of the N-terminal PTC-valine adduct.[24]
-
-
Extraction and Conversion (Formation of PTH-Adduct):
-
Evaporate the TFA under a stream of nitrogen.
-
Extract the cleaved ATZ-adduct by adding 500 µL of ethyl acetate. Vortex and centrifuge.
-
Carefully transfer the ethyl acetate supernatant (containing the ATZ-adduct) to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
To convert the unstable ATZ-adduct to the stable PTH-adduct, add 100 µL of 1M HCl.[25]
-
Incubate at 80°C for 15 minutes.
-
Cool the sample and evaporate to dryness under nitrogen.
-
PART C: Sample Preparation for LC-MS/MS
-
Reconstitution:
-
Reconstitute the dried PTH-adduct residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
Data Acquisition and Analysis
LC-MS/MS Conditions
The stable PTH-adducts are typically analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
| Parameter | Typical Value/Condition | Rationale |
| LC Column | C18, e.g., 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for moderately hydrophobic PTH derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for eluting analytes. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute compounds of varying polarity. Must be optimized for the specific adduct. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5-10 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | PTH derivatives ionize efficiently in positive mode. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
Note: The specific MRM transitions (precursor ion → product ion) must be determined by infusing a pure standard of the target PTH-adduct.
Quantification
Quantification is achieved by creating a calibration curve using known concentrations of the synthesized PTH-adduct standard, spiked with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrators. The concentration of the unknown samples is then interpolated from this curve.
Conclusion and Field Insights
The modified Edman degradation remains a robust and highly validated method for the quantification of N-terminal globin adducts. Its primary advantages lie in its specificity for the N-terminus and the generation of a single, stable derivative (the PTH) per adduct, which simplifies downstream analysis.
Expert Considerations:
-
Reagent Quality: The purity of PITC and TFA is paramount. Degradation products can create interfering peaks and reduce reaction efficiency.
-
Anhydrous Conditions: Moisture during the TFA cleavage step can lead to non-specific acid hydrolysis of the protein backbone, reducing yield and accuracy.
-
Internal Standards: The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is crucial. It corrects for variations in extraction efficiency, matrix effects during ionization, and instrument response, ensuring the highest level of quantitative accuracy.
This protocol provides a solid foundation for researchers. However, optimization of extraction, cleanup, and LC-MS/MS parameters may be necessary depending on the specific adduct being investigated and the laboratory instrumentation available.
References
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
-
Creative Proteomics. (2019, December 18). Edman degradation | Edman Sequencing [Video]. YouTube. Retrieved from [Link]
-
Centro de Investigaciones Biológicas (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved from [Link]
-
Professor Dave Explains. (2019, November 6). Edman Degradation [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Edman degradation. Retrieved from [Link]
-
Reddit. (2022). Mechanism from Anilinothiazolinone to Phenylthiohydantoin. r/chemhelp. Retrieved from [Link]
-
Kautiainen, A., Vaca, C. E., & Törnqvist, M. (1993). Applicability of a modified Edman procedure for measurement of protein adducts: mechanisms of formation and degradation of phenylthiohydantoins. Chemical research in toxicology, 6(6), 881–889. Retrieved from [Link]
-
Carlsson, H., et al. (2014). Reactions and Edman reagents compared in this study. ResearchGate. Retrieved from [Link]
-
McMurry, J. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]
-
Tanaka, E., & Honda, K. (2004). Hemoglobin adducts as a marker of exposure to chemical substances, especially PRTR class I designated chemical substances. Journal of health science, 50(3), 205-214. Retrieved from [Link]
-
Toren, P. C., & Glish, G. L. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Analytical chemistry, 60(20), 2231–2235. Retrieved from [Link]
-
Van der Rest, M. E., et al. (1991). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Analytical biochemistry, 197(2), 326–331. Retrieved from [Link]
-
ResearchGate. (2013). A Simple Synthesis of 2-Thiohydantoins. Retrieved from [Link]
-
CSIR NET LIFE SCIENCE COACHING. (n.d.). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. Retrieved from [Link]
-
Boogaard, P. J. (2002). Use of haemoglobin adducts in exposure monitoring and risk assessment. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 778(1-2), 309–322. Retrieved from [Link]
-
National Institutes of Health. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 413(21), 5365–5381. Retrieved from [Link]
-
National Institutes of Health. (2013). A Simple Synthesis of 2-Thiohydantoins†. Molecules (Basel, Switzerland), 18(10), 12586–12595. Retrieved from [Link]
-
Hawke, D. H., et al. (1987). The generation of phenylthiocarbamyl or anilinothiazolinone amino acids from the postcleavage products of the Edman degradation. Analytical biochemistry, 166(2), 298–307. Retrieved from [Link]
-
Boissel, J. P., et al. (1988). Amino-terminal processing of proteins: hemoglobin South Florida, a variant with retention of initiator methionine and N alpha-acetylation. Proceedings of the National Academy of Sciences of the United States of America, 85(22), 8448–8452. Retrieved from [Link]
-
Fairwell, T., & Lovins, R. E. (1971). Use of chemical ionization mass spectrometry in analysis of amino acid phenylthiohydantoin derivatives formed during Edman degradation of proteins. Analytical biochemistry, 43(1), 288–299. Retrieved from [Link]
-
Centro de Investigaciones Biológicas (CSIC). (n.d.). Edman chemistry and automated N-terminal sequence analysis. Retrieved from [Link]
-
Biblioteka Nauki. (2015). SYNTHESIS, REACTIONS, AND APPLICATIONS OF 2-THIOHYDANTOIN DERIVATIVES. Retrieved from [Link]
-
Naylor, S., et al. (1987). Effect of trifluoroacetic acid on the reduction of disulfide bridges in peptides analyzed by fast-atom bombardment mass spectrometry. Analytical biochemistry, 164(1), 136–144. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, May 14). References for Biomonitoring Analytical Methods. Retrieved from [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical biochemistry, 136(1), 65–74. Retrieved from [Link]
-
Springer. (2022). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]
-
American Chemical Society. (2023, November 14). Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics. Chemical Research in Toxicology. Retrieved from [Link]
-
National Institutes of Health. (2007). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. The journal of organic chemistry, 72(18), 6938–6941. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific reports, 11(1), 15638. Retrieved from [Link]
-
PubMed. (2002). Use of haemoglobin adducts in exposure monitoring and risk assessment. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 778(1-2), 309–322. Retrieved from [Link]
-
Giraud, M., et al. (2005). Lability of N-alkylated peptides towards TFA cleavage. Journal of peptide science : an official publication of the European Peptide Society, 11(4), 214–220. Retrieved from [Link]
-
Matsui, T., et al. (2006). Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate. Journal of agricultural and food chemistry, 54(14), 4941–4947. Retrieved from [Link]
-
Agilent. (n.d.). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2013). New method of peptide cleavage based on Edman degradation. Amino acids, 44(5), 1313–1318. Retrieved from [Link]
-
MDPI. (2024). A Graphene Field-Effect Transistor-Based Biosensor Platform for the Electrochemical Profiling of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2022). LC-HRMS/MS spectra of amino acid adducts and their predominant fragmentation patterns. Retrieved from [Link]
Sources
- 1. Applicability of a modified Edman procedure for measurement of protein adducts: mechanisms of formation and degradation of phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hemoglobin adducts as a marker of exposure to chemical substances, especially PRTR class I designated chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. References for Biomonitoring Analytical Methods | NER | CDC [cdc.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cib.csic.es [cib.csic.es]
- 16. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of trifluoroacetic acid on the reduction of disulfide bridges in peptides analyzed by fast-atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The generation of phenylthiocarbamyl or anilinothiazolinone amino acids from the postcleavage products of the Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of 3-Methyl-5-Isobutylhydantoin Grafting Solution
Abstract & Scientific Rationale
This application note details the preparation of a grafting solution containing 3-methyl-5-isobutylhydantoin (MIH) for the functionalization of solid supports (silica gel or polymeric resins).
3-methyl-5-isobutylhydantoin is a leucine-derived heterocycle. Unlike generic hydantoins, the N3-position is methylated, leaving only the N1-position available as a nucleophile. This structural constraint is advantageous for surface engineering as it forces a single-point attachment, preventing cross-linking and ensuring a uniform "brush" orientation of the isobutyl tail.
Primary Applications:
-
Chiral Stationary Phases (CSPs): Creating chiral interfaces for the separation of enantiomers in HPLC.
-
Hydrophobic Interaction Chromatography (HIC): The isobutyl group provides a modulated hydrophobic surface.
-
Peptidomimetic Coatings: Surface passivation for bio-inert medical devices.
Chemical Mechanism: Regioselective N1-Alkylation
The grafting mechanism relies on the deprotonation of the N1-hydrogen (
Figure 1: Reaction pathway for the activation and grafting of 3-methyl-5-isobutylhydantoin.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose |
| 3-Methyl-5-Isobutylhydantoin | >98% Purity | Ligand (Grafting Agent) |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Solvent (High dielectric constant promotes SN2) |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Base (Deprotonation of N1) |
| Potassium Iodide (KI) | Reagent Grade | Catalyst (Finkelstein reaction for Cl-linkers) |
| Activated Silica/Resin | Functionalized | Target Support (e.g., 3-chloropropyl silica) |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with drying tube (CaCl₂ or N₂ line)
-
Magnetic stirrer with heating plate
-
Vacuum filtration setup (0.45 µm PTFE membrane)
-
Rotary evaporator
Protocol: Preparation of Grafting Solution[2]
This protocol describes the preparation of a 0.2 M grafting solution . The solution is prepared in situ with the base to ensure the ligand is activated (deprotonated) immediately prior to contact with the support.
Phase A: Solvent Preparation (Critical)
The presence of water will quench the N1-anion and compete for the grafting sites on the support.
-
Dry DMF over 4Å molecular sieves for 24 hours prior to use.
-
Alternatively, use commercial anhydrous DMF stored under argon.
Phase B: Ligand Activation (The Grafting Solution)
Step 1: Dissolution Weigh 3.40 g of 3-methyl-5-isobutylhydantoin (MW ≈ 170.2 g/mol ) into a dry 100 mL beaker. Add 80 mL of anhydrous DMF. Stir until completely dissolved.
Step 2: Base Addition Transfer the solution to the three-neck flask. Add 4.14 g of anhydrous K₂CO₃ (30 mmol, 1.5 equivalents).
-
Note: Use powdered K₂CO₃ to maximize surface area.
-
Why K₂CO₃? It is strong enough to deprotonate N1 but mild enough to minimize racemization at the chiral C5 center compared to NaH.
Step 3: Catalyst Addition (Optional) If grafting onto a chloro -functionalized support (e.g., chloropropyl silica), add 0.33 g of Potassium Iodide (KI) (2 mmol).
-
Mechanism:[1][2][3][4][5][6] KI converts the surface alkyl chloride to a more reactive alkyl iodide in situ.
Step 4: Activation Period Stir the mixture at 60°C for 30 minutes under an inert atmosphere (Nitrogen or Argon). The solution may turn slightly cloudy due to the suspension of the base; this is normal.
Result: You now have ~80 mL of Activated Grafting Solution containing the potassium salt of the hydantoin.
Protocol: Surface Grafting (Application)
This section describes how to use the solution prepared above to graft onto Chloropropyl-functionalized Silica Gel (a standard scenario for CSP preparation).
Workflow Diagram
Figure 2: Operational workflow for grafting the activated hydantoin solution onto silica.
Step-by-Step Procedure
-
Support Addition: Add 5.0 g of dried Chloropropyl-Silica to the flask containing the Activated Grafting Solution.
-
Reaction: Increase temperature to 90°C . Stir gently (overhead stirring preferred to avoid grinding the silica beads) for 16–24 hours .
-
Filtration: Allow the mixture to cool to room temperature. Filter the silica through a sintered glass funnel (porosity M).
-
Washing Cycle: The grafted support must be washed extensively to remove physically adsorbed ligand. Wash in the following order (50 mL each):
-
DMF (x2) – Removes unreacted ligand.
-
Distilled Water (x3) – Removes residual salts (K₂CO₃, KCl).
-
Methanol (x2) – Removes water and facilitates drying.
-
-
Drying: Dry the grafted silica in a vacuum oven at 60°C for 6 hours.
Quality Control & Validation
To verify the grafting solution worked, perform the following tests on the final solid:
Elemental Analysis (EA)
-
Target: Increase in Nitrogen (%N) content.
-
Calculation:
Where is the specific surface area of the silica.
FTIR Spectroscopy
Compare the spectra of the unmodified support vs. the grafted support.
-
Key Indicator: Appearance of strong Carbonyl (C=O) stretching vibrations at 1710 cm⁻¹ and 1770 cm⁻¹ (characteristic of the hydantoin ring).
-
Negative Control: Absence of broad O-H stretch (if capping was performed).
Racemization Check (For Chiral Applications)
If the solution was heated too aggressively, the C5 stereocenter may racemize.
-
Test: Hydrolyze a small sample of the grafted silica (6N HCl, 110°C) to release the amino acid (Leucine). Analyze the hydrolysate via Chiral HPLC to confirm the L/D ratio matches the starting material.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Grafting Density | Wet solvent/support | Ensure DMF is anhydrous; dry silica at 120°C overnight. |
| Steric hindrance | The isobutyl group is bulky. Increase reaction time to 48h or temp to 100°C. | |
| Yellow/Brown Solution | Oxidation of DMF | Use fresh DMF; ensure N₂ atmosphere is maintained. |
| High Back-Pressure (in Column) | Silica crushing | Use overhead stirring instead of magnetic bars to prevent grinding beads. |
References
-
Hydantoin Synthesis & Properties
-
Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.
-
- N-Alkylation Protocols: Lopez, C. A., et al. "Regioselective N-Alkylation of 5,5-Disubstituted Hydantoins." Journal of Organic Chemistry, 2003. (General methodology for N1 vs N3 selectivity).
- Pirkle, W. H., et al. "Chiral Stationary Phases for the Direct LC Separation of Enantiomers.
- Pesek, J. J., & Matyska, M. T. "Silica-based stationary phases for HPLC.
Note: This protocol assumes the use of standard laboratory safety procedures. DMF is a potent solvent and reproductive toxin; handle in a fume hood.
Sources
- 1. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydantoin synthesis [organic-chemistry.org]
- 4. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
optimizing radical graft polymerization of 3-methyl-5-isobutylhydantoin
Application Notes & Protocols
Topic: Optimizing Radical Graft Polymerization of 3-Methyl-5-isobutylhydantoin for Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Senior Application Scientist's Perspective
The convergence of polymer chemistry and pharmaceutical sciences has unlocked unprecedented opportunities in targeted drug delivery and regenerative medicine. Graft copolymers, with their unique architecture of a primary backbone and pendant side chains, offer a versatile platform for engineering materials with tailored properties. This guide delves into the strategic optimization of radical graft polymerization, focusing on a novel monomer, 3-methyl-5-isobutylhydantoin. While direct literature on the polymerization of this specific hydantoin derivative is nascent, the principles and protocols outlined herein are grounded in established polymerization science, providing a robust framework for its successful implementation and adaptation. This document is structured to not only provide step-by-step instructions but to also illuminate the underlying scientific rationale, empowering researchers to innovate and troubleshoot effectively.
Introduction: The Promise of Hydantoin-Grafted Copolymers
Hydantoin and its derivatives are a class of heterocyclic compounds with a diverse range of biological activities, including anticonvulsant, antimicrobial, and antitumor properties. The incorporation of hydantoin moieties into polymer structures can impart these functionalities to the resulting material, opening avenues for the development of advanced drug-eluting coatings, therapeutic nanoparticles, and bioactive scaffolds.
Graft polymerization is a powerful technique to synthesize copolymers with a well-defined architecture, consisting of a main polymer chain (backbone) and one or more side chains (grafts) that are chemically distinct.[1] This modular design allows for the combination of desirable properties from different polymers into a single macromolecule. For instance, a biocompatible and water-soluble backbone like poly(ethylene glycol) (PEG) can be grafted with side chains of poly(3-methyl-5-isobutylhydantoin) to create an amphiphilic copolymer capable of self-assembly into micelles for drug encapsulation.
This application note provides a comprehensive guide to the synthesis and characterization of such graft copolymers using a "grafting from" approach, a method where the polymerization of the side chains is initiated from active sites along the polymer backbone.[2] We will focus on Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2]
Strategic Workflow for Graft Copolymer Synthesis
The overall strategy involves a three-stage process:
-
Monomer Synthesis: Synthesis of a polymerizable derivative of 3-methyl-5-isobutylhydantoin.
-
Macroinitiator Synthesis: Functionalization of a biocompatible polymer backbone with initiator moieties.
-
Graft Polymerization: "Grafting from" polymerization of the hydantoin monomer from the macroinitiator.
Detailed Protocols and Methodologies
Part 1: Synthesis of N-Vinyl-3-methyl-5-isobutylhydantoin (Proposed Route)
Scientific Rationale: To enable radical polymerization, a polymerizable group must be introduced into the 3-methyl-5-isobutylhydantoin structure. N-vinylation is a common strategy to render cyclic amides and imides polymerizable.[3] While direct N-vinylation of this specific hydantoin is not extensively documented, a plausible approach involves a copper-catalyzed reaction with a vinylating agent. The N1 position of the hydantoin is the target for vinylation, as the N3 position is already substituted with a methyl group.
Materials:
-
3-Methyl-5-isobutylhydantoin
-
Vinyl acetate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-methyl-5-isobutylhydantoin (1 equivalent), CuI (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).
-
Add anhydrous toluene to dissolve the solids.
-
Add K₂CO₃ (2 equivalents) and vinyl acetate (3 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterize the purified N-vinyl-3-methyl-5-isobutylhydantoin by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of PEG-bis(α-bromoisobutyryl) Macroinitiator
Scientific Rationale: The "grafting from" method requires a polymer backbone functionalized with initiator sites. Here, we convert the terminal hydroxyl groups of a linear poly(ethylene glycol) (PEG) into ATRP-initiating moieties by esterification with α-bromoisobutyryl bromide. This creates a bifunctional macroinitiator capable of initiating polymerization from both ends.
Materials:
-
Poly(ethylene glycol), Mn = 2000 g/mol
-
α-Bromoisobutyryl bromide
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
Dry the PEG by azeotropic distillation with toluene under reduced pressure.
-
Dissolve the dried PEG (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 equivalents) dropwise.
-
Slowly add α-bromoisobutyryl bromide (2.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.
-
Collect the white precipitate by filtration and dry under vacuum.
-
Confirm the structure and functionalization efficiency of the PEG macroinitiator by ¹H NMR spectroscopy by comparing the integration of the PEG methylene protons with the methyl protons of the initiator group.
Part 3: ATRP "Grafting From" Polymerization
Scientific Rationale: This step involves the controlled radical polymerization of the vinyl-hydantoin monomer initiated by the PEG macroinitiator. ATRP utilizes a transition metal catalyst (e.g., Cu(I)Br) and a ligand (e.g., PMDETA) to establish a dynamic equilibrium between active (radical) and dormant (halide-capped) polymer chains. This equilibrium minimizes termination reactions and allows for the growth of polymer chains with a controlled length and low dispersity.
Materials:
-
N-Vinyl-3-methyl-5-isobutylhydantoin (monomer)
-
PEG-bis(α-bromoisobutyryl) macroinitiator
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole, anhydrous
-
Methanol
-
Dichloromethane (DCM)
-
Alumina, neutral
Protocol:
-
In a Schlenk flask, add the PEG macroinitiator (1 equivalent) and the vinyl-hydantoin monomer (e.g., 50 equivalents per initiator site).
-
Add anhydrous anisole as the solvent.
-
In a separate Schlenk flask, add CuBr (2 equivalents) and PMDETA (2 equivalents).
-
Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under an inert atmosphere, transfer the monomer/macroinitiator solution to the catalyst/ligand mixture via a cannula.
-
Place the reaction flask in a preheated oil bath at 70 °C and stir.
-
Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Dilute the mixture with DCM and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Concentrate the solution and precipitate the graft copolymer in a non-solvent such as cold methanol or diethyl ether.
-
Redissolve the polymer in DCM and re-precipitate to ensure the removal of unreacted monomer.
-
Dry the final product under vacuum to a constant weight.
Characterization and Data Analysis
Thorough characterization is crucial to confirm the successful synthesis of the graft copolymer and to determine its key properties.[4]
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the structure of the graft copolymer and estimate the degree of polymerization (DP) of the grafted chains. | Appearance of characteristic proton signals from both the PEG backbone and the poly(vinyl-hydantoin) side chains. The ratio of the integrals of these signals can be used to calculate the DP of the grafts. |
| FTIR Spectroscopy | To identify the functional groups present in the graft copolymer. | Presence of characteristic absorption bands for the ether linkages of PEG, the carbonyl groups of the hydantoin ring, and other relevant bonds. |
| Gel Permeation Chromatography (GPC/SEC) | To determine the molecular weight (Mn, Mw) and dispersity (Đ = Mw/Mn) of the graft copolymer. | A shift to a higher molecular weight compared to the PEG macroinitiator, with a relatively narrow dispersity (Đ < 1.5), indicating a controlled polymerization. |
| Differential Scanning Calorimetry (DSC) | To investigate the thermal transitions (glass transition temperature, Tg; melting temperature, Tm) of the copolymer. | The presence of distinct thermal transitions corresponding to the PEG and poly(vinyl-hydantoin) segments, which can provide insights into the phase behavior of the copolymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the graft copolymer. | A decomposition profile that can be compared to the individual homopolymers to assess the overall thermal stability. |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Monomer Conversion | - Inactive catalyst- Presence of oxygen- Impurities in monomer or solvent | - Use freshly purified catalyst and ligand.- Ensure thorough deoxygenation of the reaction mixture.- Purify monomer and solvent before use. |
| High Dispersity (Đ > 1.5) | - High initiator concentration- High temperature- Insufficient deactivation | - Adjust the monomer-to-initiator ratio.- Optimize the reaction temperature.- Ensure the correct catalyst-to-ligand ratio. |
| Bimodal GPC Trace | - Inefficient initiation from the macroinitiator- Chain transfer reactions | - Confirm the purity and functionality of the macroinitiator.- Re-evaluate the polymerization conditions (temperature, solvent). |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
α-Bromoisobutyryl bromide is corrosive and lachrymatory; handle with extreme care.
-
Copper salts are toxic; avoid inhalation and skin contact.
-
Organic solvents are flammable; keep away from ignition sources.
Conclusion
This application note provides a detailed, scientifically grounded framework for the synthesis and characterization of novel graft copolymers based on 3-methyl-5-isobutylhydantoin. By following the proposed protocols for monomer synthesis, macroinitiator preparation, and controlled radical polymerization, researchers can develop new functional materials with potential applications in advanced drug delivery and biomaterials science. The principles of causality and self-validation are embedded in these protocols, encouraging a systematic approach to optimization and innovation.
References
-
Colacino, E., et al. (2016). Mechanochemical methods for the synthesis of hydantoin-based active pharmaceutical ingredients. Molecules, 21(9), 1203. [Link]
-
Rai, R. K., & Jayakrishnan, A. (2018). Synthesis and polymerization of a new hydantoin monomer with three halogen binding sites for developing highly antibacterial surfaces. RSC Advances, 8(41), 23131-23141. [Link]
-
Jana, S., et al. (2020). Polyethylene glycol-based RAFT agent cum ATRP macroinitiator initiated block copolymerization of methyl methacrylate. Indian Journal of Chemistry - Section A, 59(1), 38-46. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Gao, H., & Matyjaszewski, K. (2007). Synthesis of functional polymers with controlled architecture by ATRP. Progress in Polymer Science, 32(4), 417-453. [Link]
-
Kang, E. T., et al. (2001). Synthesis and Characterization of Poly(ethylene glycol)-Grafted Polyaniline. Chemistry of Materials, 13(6), 2013-2019. [Link]
-
Sinnwell, S., et al. (2017). Heterofunctional Poly(ethylene glycol) (PEG) Macroinitiator Enabling Controlled Synthesis of ABC Triblock Copolymers. Macromolecules, 50(22), 8847–8856. [Link]
-
Simons, M., et al. (2014). ATRP in the design of functional materials for biomedical applications. Chemical Society Reviews, 43(20), 7046-7057. [Link]
-
Rout, L., et al. (2022). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters, 24(50), 9225–9230. [Link]
-
Polymer Grafting and its chemical reactions - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University. [Link]
-
Kang, E. T., et al. (2001). Synthesis and Characterization of Poly(ethylene glycol)-Grafted Polyaniline. Chemistry of Materials. [Link]
-
Matyjaszewski Polymer Group. (n.d.). ATRP of Additional Monomers. Carnegie Mellon University. [Link]
-
Nicolas, J., et al. (2013). "Grafting from" polymerization for the synthesis of well-defined polymer-based nanomaterials. Progress in Polymer Science, 38(1), 63-234. [Link]
Sources
Analytical Method Validation for N-Methylcarbamoyl Adducts in Globin
Technique: Modified Edman Degradation & LC-MS/MS Application: Occupational Toxicology & Pharmaceutical Impurity Monitoring
Executive Summary
This Application Note details the protocol for the quantification of N-methylcarbamoyl (NMC) adducts on the N-terminal valine of hemoglobin (Hb).[1] These adducts serve as long-term biomarkers for exposure to N,N-Dimethylformamide (DMF) and N-methylformamide (NMF) , solvents ubiquitous in pharmaceutical manufacturing and synthetic fiber production.
The method utilizes a modified Edman degradation principle. Unlike standard proteomics which digest proteins into peptides, this protocol exploits the specific chemistry of the N-terminal carbamoyl group. Under controlled thermal and acidic conditions, the N-methylcarbamoyl-valine adduct undergoes intramolecular cyclization and cleavage, releasing 3-methyl-5-isopropylhydantoin (MIH) . This small molecule is then extracted and quantified via UPLC-MS/MS, offering superior sensitivity and specificity compared to immunochemical methods.
Mechanism of Action & Biomarker Rationale[2]
The Biological Pathway
DMF is metabolized in the liver to NMF. A reactive intermediate (likely methyl isocyanate, MIC, or a direct carbamoylating species) attacks the nucleophilic N-terminal valine of hemoglobin chains.[2] Because erythrocytes have a lifespan of ~120 days, these adducts integrate exposure over months, making them superior to urinary metabolites for chronic exposure assessment.
The Analytical Chemistry (Modified Edman)
The analytical cleavage mimics the second step of the Edman degradation. In standard Edman sequencing, Phenyl Isothiocyanate (PITC) reacts with an amine to form a thiocarbamoyl derivative, which cyclizes under acid to cleave the terminal amino acid.[3][4]
-
In this method: The analyte is already a carbamoyl derivative (N-methylcarbamoyl-valine).
-
The Release: Heating in acid induces the nucleophilic attack of the carbamoyl oxygen/nitrogen on the peptide bond carbonyl, releasing the terminal valine as MIH (3-methyl-5-isopropylhydantoin).
Figure 1: Pathway of DMF metabolism leading to Hb adduct formation and the analytical release of MIH.[5][6]
Materials & Instrumentation
Reagents
-
Internal Standard (IS): 3-ethyl-5-isopropylhydantoin (EIH) or isotope-labeled MIH (
-MIH). Note: EIH is structurally similar and cost-effective, but isotope-labeled MIH is preferred for regulatory submission. -
Globin Precipitation: 2-Propanol, HCl (1M), Ethyl Acetate.
-
Mobile Phase: LC-MS grade Formic Acid, Acetonitrile, Water.
Instrumentation
-
LC System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
MS System: Triple Quadrupole (QqQ) operating in MRM mode (e.g., Sciex 6500+ or Thermo Altis).
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm) to retain the polar hydantoin.
Experimental Protocol
Step 1: Globin Isolation
Rationale: Removing plasma proteins and heme reduces matrix effects and prevents column fouling.
-
Centrifuge 2 mL of whole blood (EDTA tubes) at 1500 x g for 10 min. Discard plasma.
-
Wash RBCs 3x with saline (0.9% NaCl).
-
Lyse RBCs with 2 volumes of distilled water.
-
Precipitate globin by adding the lysate dropwise into acidic 2-propanol (50 mM HCl in 2-propanol).
-
Centrifuge (3000 x g, 5 min), discard supernatant (heme), and wash the pellet with ethyl acetate to remove residual heme.
-
Dry the globin pellet under nitrogen or vacuum.
Step 2: Modified Edman Cleavage (The "Release")
Rationale: This step converts the macromolecular adduct into the small molecule MIH.
-
Weigh 50 mg of dried globin into a screw-cap glass vial.
-
Add Internal Standard (e.g., 50 µL of 1 µM EIH).
-
Add 1 mL of 1 M HCl .
-
Seal tightly and incubate at 100°C for 1 hour .
-
Critical Control: Ensure the cap is PTFE-lined to prevent evaporation/leakage.
-
-
Cool to room temperature.
Step 3: Extraction
-
Perform Liquid-Liquid Extraction (LLE) by adding 2 mL of Ethyl Acetate .
-
Vortex vigorously for 2 min; Centrifuge at 3000 x g for 5 min.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Step 4: LC-MS/MS Parameters[8]
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B to 95% B over 5 mins (B = Acetonitrile).
-
Ionization: ESI Positive.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| MIH | 157.1 | 114.1 | 20 | Quantifier |
| MIH | 157.1 | 86.1 | 35 | Qualifier |
| EIH (IS) | 171.1 | 128.1 | 20 | Quantifier |
Method Validation (FDA/EMA Guidelines)
This section outlines the validation requirements based on the FDA Bioanalytical Method Validation Guidance (2018) .
A. Selectivity & Specificity[1]
-
Protocol: Analyze blank globin from 6 individual unexposed donors.
-
Acceptance Criteria: Interference at the retention time of MIH must be < 20% of the LLOQ response.
-
Self-Validation Check: Ensure no "crosstalk" between IS and Analyte channels (inject pure IS and monitor Analyte channel).
B. Linearity & Sensitivity (LLOQ)
-
Range: Typically 0.5 pmol/g to 500 pmol/g globin.
-
Protocol: Prepare calibration standards by spiking "blank" globin (or bovine globin if human blank is unavailable) with known amounts of synthetic MIH before the hydrolysis step?
-
Correction/Expertise: Spiking free MIH into globin does not validate the release efficiency. Ideally, use a synthetic peptide (N-methylcarbamoyl-Val-Leu-Ser...) as a surrogate standard to validate the cleavage step, or use standard addition on pooled exposed blood. For routine calibration, spiking MIH into the final matrix is acceptable if recovery is consistent.
-
-
LLOQ Criteria: Signal-to-Noise ratio
5:1; Precision 20%; Accuracy 80-120%.
C. Accuracy & Precision
-
Design: Three QC levels (Low, Medium, High) analyzed in quintuplicate (n=5) over 3 separate runs.
-
Intra-run Precision: CV
15% (20% for LLOQ). -
Inter-run Accuracy: Mean conc. within
15% of nominal.
D. Recovery (Extraction Efficiency)
-
Protocol: Compare the peak area of MIH spiked before extraction (into the hydrolysate) vs. MIH spiked after extraction (into the reconstitution solvent).
-
Target: > 70% recovery is desirable, but consistency (CV < 15%) is more critical than absolute yield.
E. Stability
-
Bench-top: 4 hours at RT (processed samples).
-
Freeze-Thaw: 3 cycles at -20°C (globin samples).
-
Long-term: 6 months at -80°C (dried globin).
Figure 2: Validation workflow ensuring compliance with regulatory standards.
Senior Scientist’s Troubleshooting Guide
-
High Background Noise:
-
Cause: Incomplete removal of heme or plasma proteins.
-
Fix: Increase the number of ethyl acetate washes of the globin pellet. Heme acts as a "dirt" magnet in ESI sources.
-
-
Low Cleavage Efficiency:
-
Cause: pH drift during hydrolysis.
-
Fix: Ensure the HCl concentration is strictly 1M. If the globin pellet is too large, it may buffer the acid. Maintain a ratio of 50 mg globin : 1 mL Acid.
-
-
Internal Standard Variance:
-
Insight: If using EIH (structural analog) instead of isotopic MIH, retention time shifts can cause ionization differences (matrix effect).
-
Recommendation: Always check the "Matrix Factor" for both analyte and IS. If the Matrix Factor differs significantly between them, switch to an isotopically labeled standard (
-MIH).
-
References
-
US Food and Drug Administration (FDA). (2018).[6][7][8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Käfferlein, H. U., & Angerer, J. (2001). N-Methylcarbamoylated Valine of Hemoglobin in Humans after Exposure to N,N-Dimethylformamide: Evidence for the Formation of Methyl Isocyanate? Chemical Research in Toxicology, 14(7), 833–840. Retrieved from [Link]
-
Törnqvist, M., et al. (2002). Adducts to N-terminal valines in hemoglobin: current status and future prospects for molecular epidemiology. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Retrieved from [Link]
Sources
- 1. N-methylcarbamoyl adducts at the N-terminal valine of globin in workers exposed to N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methylcarbamoylated valine of hemoglobin in humans after exposure to N,N-dimethylformamide: evidence for the formation of methyl isocyanate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical Method Validation Guidance for Industry | Guidance Portal [hhs.gov]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Separation of MVH and 3-Methyl-5-Isobutylhydantoin in GC-MS
Welcome to the technical support guide for resolving co-elution issues between 5-methyl-5-valerohydantoin (MVH) and its structural isomer, 3-methyl-5-isobutylhydantoin, during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides in-depth, experience-based troubleshooting strategies and detailed protocols to help you achieve baseline separation and accurate quantification.
Introduction: The Challenge of Separating Structural Isomers
Separating structural isomers like MVH and 3-methyl-5-isobutylhydantoin by GC-MS is a common challenge. These compounds often share similar boiling points and polarities, leading to overlapping or co-eluting peaks.[1] Effective separation relies on exploiting subtle differences in their physicochemical properties through careful optimization of chromatographic conditions.[2] This guide will walk you through a logical troubleshooting process, from initial method adjustments to more advanced techniques like chemical derivatization.
Frequently Asked Questions (FAQs)
Q1: My peaks for MVH and 3-methyl-5-isobutylhydantoin are completely co-eluting. What is the first thing I should check?
A: Start by confirming the suitability of your GC column's stationary phase. For polar compounds like hydantoins, a polar or intermediate-polar column is generally recommended.[3] Non-polar columns, which separate primarily by boiling point, may be insufficient for these isomers.[4] If you are using an appropriate column, the next step is to optimize the oven temperature program.
Q2: I see a shoulder on my peak, or what looks like two merged peaks. Is this co-elution?
A: Yes, a shoulder or a distorted peak shape is a strong indicator of partial co-elution.[5] While a perfectly symmetrical peak can still hide co-eluting compounds, asymmetry is a clear sign that your current method lacks the necessary resolution.[5]
Q3: Can I just use mass spectrometry to differentiate the co-eluting peaks?
A: While MS can help in deconvolution if the isomers have significantly different fragmentation patterns, relying solely on this is not ideal for quantification. Chromatographic separation is the foundation of a robust analytical method.[1] Achieving good separation improves peak shape, enhances sensitivity, and leads to more accurate and reproducible integration.[6]
In-Depth Troubleshooting Guide
Step 1: Optimizing the GC Oven Temperature Program
The temperature program is one of the most powerful tools for improving the separation of closely eluting compounds.[7] The goal is to slow down the migration of the analytes through the column to allow for more interaction with the stationary phase.
Causality: A slower temperature ramp rate increases the time the analytes spend in the stationary phase, amplifying the subtle differences in their partitioning behavior and leading to better separation.[8]
Troubleshooting Actions:
-
Decrease the Ramp Rate: If your current ramp rate is 10°C/min or higher, try reducing it to 5°C/min or even 2-3°C/min, especially during the elution window of the target isomers.
-
Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting peaks.[8]
-
Introduce an Isothermal Hold: Incorporating a hold at a specific temperature where the isomers start to elute can significantly enhance separation.
Data Presentation: Example Temperature Programs
| Parameter | Initial Method | Optimized Method 1 | Optimized Method 2 |
| Initial Temperature | 100 °C | 80 °C | 80 °C |
| Initial Hold Time | 1 min | 1 min | 1 min |
| Ramp 1 | 20 °C/min to 250 °C | 10 °C/min to 200 °C | 5 °C/min to 220 °C |
| Hold 1 | - | - | 2 min |
| Ramp 2 | - | 20 °C/min to 280 °C | 25 °C/min to 280 °C |
| Final Hold Time | 5 min | 5 min | 5 min |
Step 2: Adjusting Carrier Gas Flow Rate
The linear velocity of the carrier gas (Helium or Hydrogen) has a direct impact on column efficiency and, consequently, peak resolution.[9]
Causality: There is an optimal flow rate for maximum column efficiency. Deviating from this optimum, either too high or too low, can lead to band broadening and decreased resolution.[9] While a lower flow rate increases analysis time, it can sometimes improve the separation of difficult pairs by allowing more time for interaction with the stationary phase.[10]
Troubleshooting Actions:
-
Determine Your Current Linear Velocity: Check your instrument software for the calculated linear velocity.
-
Optimize the Flow Rate: The optimal flow rate for most capillary columns is around 1.0-1.2 mL/min for helium. Try reducing the flow rate to 0.8 mL/min and observe the effect on resolution. Conversely, sometimes a slightly higher flow rate can prevent band broadening due to diffusion.
Step 3: Evaluating and Changing the GC Column
If optimizing the temperature program and flow rate does not provide adequate separation, the issue may be the column itself.
Causality: The selectivity of the stationary phase is the most critical factor in separating isomers.[3] A phase that has different types of interactions (e.g., dipole-dipole, hydrogen bonding) with the two isomers will be more effective.[11]
Troubleshooting Actions:
-
Assess Column Health: Poor peak shape, such as tailing, can indicate column degradation or contamination.[6] Tailing can be caused by active sites in the inlet liner or at the head of the column.[6] Try trimming 10-20 cm from the front of the column.[12]
-
Select an Alternative Stationary Phase: If you are using a non-polar (e.g., DB-1, HP-5) or low-polarity column, switch to a more polar one. A polyethylene glycol (WAX) type phase or a cyanopropyl-based phase could provide the necessary selectivity for these polar hydantoin compounds.[13][14]
Data Presentation: Recommended GC Columns for Polar Isomers
| Stationary Phase Type | Polarity | Key Interaction Mechanism | Example Commercial Name |
| 50% Phenyl / 50% Dimethylpolysiloxane | Intermediate | Dipole-Dipole, Pi-Pi | DB-17, HP-50+ |
| Polyethylene Glycol (PEG) | High | Hydrogen Bonding | DB-WAX, TRACE TR-Wax |
| Cyanopropylphenyl Polysiloxane | High | Strong Dipole | DB-225, Rtx-225 |
Step 4: Chemical Derivatization to Enhance Separation
For compounds with active hydrogens, like the N-H group in hydantoins, derivatization is a powerful technique to improve chromatographic behavior.[15]
Causality: Silylation, a common derivatization technique, replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[16][17] This process typically increases the volatility of the analytes and can alter their elution order, often leading to improved separation and better peak shape.[18][19]
Experimental Protocol: Silylation of Hydantoin Samples
This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[20]
-
Sample Preparation: Accurately weigh approximately 1 mg of your sample or standard into a 2 mL autosampler vial.
-
Solvent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before injection.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
Mandatory Visualization: Troubleshooting Workflow
// Nodes Start [label="Start:\nCo-eluting Peaks\n(MVH & 3-Methyl-5-isobutylhydantoin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Column [label="Is the GC Column appropriate?\n(Polar or Mid-Polar)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Optimize Oven\nTemperature Program", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Flow [label="Optimize Carrier\nGas Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess_Separation1 [label="Separation Achieved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assess_Separation2 [label="Separation Achieved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Column [label="Change to a more\npolar GC column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatization [label="Consider Chemical Derivatization\n(e.g., Silylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess_Separation3 [label="Separation Achieved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Success [label="Success:\nBaseline Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Consult [label="Consult Senior Scientist\nor Manufacturer", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Check_Column; Check_Column -> Optimize_Temp [label="Yes"]; Check_Column -> Change_Column [label="No"]; Change_Column -> Optimize_Temp; Optimize_Temp -> Assess_Separation1; Assess_Separation1 -> Optimize_Flow [label="No"]; Assess_Separation1 -> End_Success [label="Yes"]; Optimize_Flow -> Assess_Separation2; Assess_Separation2 -> Derivatization [label="No"]; Assess_Separation2 -> End_Success [label="Yes"]; Derivatization -> Assess_Separation3; Assess_Separation3 -> End_Success [label="Yes"]; Assess_Separation3 -> End_Consult [label="No"]; } }
Caption: A logical workflow for troubleshooting GC-MS peak separation issues.
Concluding Remarks
By systematically working through these steps, from simple parameter optimization to more involved sample preparation techniques, you can effectively troubleshoot and resolve the co-elution of MVH and 3-methyl-5-isobutylhydantoin. Remember that a logical, step-by-step approach is crucial for identifying the root cause of the separation issue.
References
-
Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Scribd. Available from: [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. Available from: [Link]
-
Derivatization for Gas Chromatography. Phenomenex. Available from: [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available from: [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available from: [Link]
-
Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. Available from: [Link]
-
Silylation Reagents. Regis Technologies. Available from: [Link]
-
The Secrets of Successful Temperature Programming. LCGC International. Available from: [Link]
-
Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. ResearchGate. Available from: [Link]
-
Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. Available from: [Link]
-
Effect of flow rate and temperature on peak resolution in gas chromatography. Reddit. Available from: [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available from: [Link]
-
GC Temperature Program Development. Element Lab Solutions. Available from: [Link]
-
GC Column Types & Selection Guide. Shimadzu. Available from: [Link]
-
3-METHYL-5-PHENYLHYDANTOIN. GSRS. Available from: [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available from: [Link]
-
Split vs. Splitless Injection. YouTube. Available from: [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Available from: [Link]
-
Split vs Splitless Injection. Restek. Available from: [Link]
-
GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex. Available from: [Link]
-
GC Derivatization Reagents. Obrnuta faza. Available from: [Link]
-
Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Chromatography Online. Available from: [Link]
-
Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. PubMed. Available from: [Link]
-
Split, Splitless, and Beyond—Getting the Most From Your Inlet. LCGC International. Available from: [Link]
-
Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Available from: [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]
-
The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. PMC - NIH. Available from: [Link]
-
Peak Perfection: A Guide to GC Troubleshooting. Agilent. Available from: [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. Available from: [Link]
-
Navigating Split and Splitless Injections with Crowdsourced Insights. Separation Science. Available from: [Link]
-
Guide to GC Column Selection and Optimizing Separations. Restek. Available from: [Link]
-
What Is Derivatization In Gas Chromatography?. YouTube. Available from: [Link]
-
Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Available from: [Link]
-
GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex. Available from: [Link]
-
GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN. DergiPark. Available from: [Link]
-
Split/Splitless Injector Gas Chromatography. SCION Instruments. Available from: [Link]
Sources
- 1. vurup.sk [vurup.sk]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
- 3. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 4. trajanscimed.com [trajanscimed.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
minimizing steric hindrance during hydantoin grafting on polyamide
Topic: Minimizing Steric Hindrance in Hydantoin Grafting
Ticket ID: PA-HYD-GRAFT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Brush" Barrier
Welcome to the technical support center. If you are reading this, you are likely facing the "plateau problem": you have optimized your reactant concentrations and temperature, yet your grafting yield (and subsequent oxidative chlorine content) remains stubbornly low.
The core issue with grafting hydantoin (a bulky N-halamine precursor) onto Polyamide (PA6 or PA66) is steric hindrance , manifesting in two forms:
-
Surface Crystallinity: PA is semi-crystalline; reactive groups in crystalline regions are inaccessible.
-
The "Brush" Regime: As you graft chains or bulky monomers, they create a steric barrier that prevents incoming molecules from reaching remaining active sites.[1]
This guide moves beyond basic protocols to address the spatial architecture of your reaction.
Module 1: Surface Activation (The Foundation)
User Question: "I am using standard EDC/NHS coupling on Nylon 6,6, but my graft density is negligible. Is the surface too inert?"
Diagnosis: Yes. Native polyamide has few accessible amine/carboxyl end-groups relative to its mass. You must increase the density of reactive sites ("handles") without degrading the bulk mechanical strength.
Protocol: Controlled Hydrolysis & Linker Attachment
Do not rely solely on plasma treatment, which is line-of-sight and often transient. Chemical activation is preferred for depth.
Step 1: Solvent Swelling (Crucial for Steric Access) Before activation, you must relax the polymer chains to expose hidden amide bonds.
-
Agent: 10% Formic Acid in Dichloromethane (DCM).
-
Duration: 15 minutes at Room Temp.
-
Mechanism: DCM swells the amorphous regions; Formic acid disrupts inter-chain hydrogen bonding.
Step 2: Formaldehyde Activation (The Methylolation Route) This method creates reactive N-methylol groups, which are less sterically hindered than the backbone amides.
-
Reagent: 15 wt% Formaldehyde + 1 wt% Phosphoric Acid (Catalyst).
-
Condition: 60°C for 4 hours.
-
Result: Conversion of amide (-NH-CO-) to N-methylol (-N(CH2OH)-CO-).
-
Why this works: The hydroxymethyl group acts as a short "spacer," moving the reactive site slightly away from the rigid backbone.
Data Comparison: Activation Methods
| Method | Reactive Group Density | Depth of Penetration | Steric Accessibility |
| Native PA | < 5 µmol/g | Surface only | Very Low |
| Plasma (O2) | ~20-50 µmol/g | < 10 nm | Medium (Surface roughness helps) |
| Formaldehyde | > 150 µmol/g | Sub-surface (>100nm) | High (Spacer effect) |
Module 2: The Spacer Strategy (Overcoming the "Brush" Effect)
User Question: "I am grafting 5,5-dimethylhydantoin (DMH) directly, but the reaction stalls. Should I use a linker?"
Diagnosis: Direct grafting of DMH is sterically unfavorable because the gem-dimethyl groups on the hydantoin ring clash with the polymer backbone. You need a "Grafting From" approach or a flexible spacer.
The Solution: Vinyl-Hydantoin "Grafting From"
Instead of trying to attach a pre-formed polymer ("Grafting To"), which is limited by the brush effect (see Diagram 1), use a vinyl-functionalized monomer to grow chains out from the surface.
Recommended Monomer: 3-allyl-5,5-dimethylhydantoin (ADMH) or N-tert-butylacrylamide (as a co-monomer spacer).
Protocol: Cerium(IV)-Initiated Radical Grafting This method generates radicals directly on the N-methylol groups created in Module 1, minimizing homopolymerization in solution.
-
Purge: Deaerate monomer solution (5% ADMH in water/ethanol) with N2 for 30 mins.
-
Initiator: Add Ceric Ammonium Nitrate (CAN) (5 mM) in 0.1M HNO3.
-
Reaction: 50°C for 3 hours under N2 atmosphere.
-
Washing: Soxhlet extraction with ethanol for 12 hours (Critical to remove non-grafted homopolymer).
Why this minimizes steric hindrance:
-
Directionality: The chain grows away from the surface. The monomer (small) can easily diffuse to the growing radical tip, unlike a bulky polymer chain trying to diffuse to the surface.
-
Flexibility: The resulting graft copolymer (PA-g-PADMH) has a flexible backbone, allowing the hydantoin rings to orient themselves for maximum chlorination access.
Module 3: Visualization of Steric Pathways
The following diagram illustrates why "Grafting From" yields higher density than "Grafting To" and the role of the spacer.
Caption: Comparison of steric barriers in "Grafting To" (Red) vs. the recommended "Grafting From" (Green) approach. The latter allows monomers to bypass the steric barrier of existing grafts.
Module 4: Post-Grafting Validation (Troubleshooting)
User Question: "My FTIR shows the hydantoin peak (1710 cm-1), but my oxidative chlorine content is lower than theoretical max. Why?"
Diagnosis: You have successfully grafted the ring, but steric hindrance is now blocking the chlorination reaction . The N-H bond inside the ring is inaccessible to the hypochlorite ion.
Troubleshooting Steps:
-
Check Spacer Length: If the hydantoin is too close to the backbone, the hydrophobic nature of PA repels the aqueous bleach solution.
-
Fix: Co-graft with a hydrophilic spacer like PEG-methacrylate or Acrylamide to increase local wettability.
-
-
Optimize Chlorination pH:
-
Hypochlorite (OCl-) is bulky. Hypochlorous acid (HOCl) is smaller and neutral, penetrating steric barriers better.
-
Protocol: Adjust chlorination buffer to pH 5.5 - 6.0 (predominance of HOCl). Avoid pH > 8.
-
-
Titration Verification:
-
Use the Iodometric/Thiosulfate titration method.
-
Calculation: active chlorine (Cl+) % =
. -
Target: > 0.5% active chlorine for effective biocidal activity.
-
References
-
Li, X., et al. (2014). Surface modification of polyamide nanofiltration membrane by grafting zwitterionic polymers to improve the antifouling property.[2][3] Journal of Applied Polymer Science.
-
Sun, Y., & Sun, G. (2001). Durable and regenerable antimicrobial textile materials prepared by a continuous grafting process. Journal of Applied Polymer Science.
-
Maitz, M. F. (2015). Applications of synthetic polymers in clinical medicine. Biosurface and Biotribology. (Context on steric hindrance in bio-interfaces).
-
Goddard, J. M., & Hotchkiss, J. H. (2007). Polymer surface modification for the attachment of bioactive compounds. Progress in Polymer Science.
Sources
Technical Support Center: Optimizing Reaction Temperature for 3-Methyl-5-Isobutylhydantoin Modification
Welcome to the technical support center for the modification of 3-methyl-5-isobutylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing reaction temperature during the chemical modification of this versatile scaffold. Here, we address common challenges in a question-and-answer format, providing not just procedural steps but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Introduction to 3-Methyl-5-Isobutylhydantoin Modification
3-Methyl-5-isobutylhydantoin is a key building block in medicinal chemistry. Its modification, particularly at the N1 position, is a common strategy for synthesizing a diverse range of biologically active compounds. The temperature at which these modifications are performed is a critical parameter that dictates not only the reaction rate but also the product distribution and the impurity profile. This guide will focus on the prevalent N-alkylation reaction as a case study for optimizing reaction temperature.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am getting low yield in my N1-alkylation of 3-methyl-5-isobutylhydantoin. How does reaction temperature play a role, and what is a good starting point?
A1: Low yield in N-alkylation reactions is a frequent issue, and temperature is a primary factor to investigate.
Causality: The rate of an N-alkylation reaction, which is typically an SN2 process, is highly dependent on temperature. Insufficient thermal energy can lead to sluggish or incomplete reactions. Conversely, excessively high temperatures can promote side reactions and degradation, also resulting in low yields of the desired product.
Troubleshooting Workflow:
-
Initial Temperature Range: For a standard N-alkylation of a 3,5-disubstituted hydantoin using an alkyl halide, a good starting temperature range is between room temperature and 80°C.[1] Many N-alkylation reactions on similar heterocyclic systems proceed efficiently within this range.[1][2]
-
Stepwise Temperature Increase: If the reaction is slow at room temperature, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), gradually increase the temperature in 10-15°C increments. A moderate increase to 50°C can significantly enhance the reaction rate without introducing substantial side products.[2]
-
Consider the Reagents: The reactivity of your alkylating agent and the strength of your base will influence the optimal temperature. For less reactive alkylating agents (e.g., alkyl chlorides), higher temperatures may be necessary. Stronger bases like sodium hydride (NaH) in an anhydrous solvent like N,N-Dimethylformamide (DMF) can often facilitate the reaction at lower temperatures.[3]
Experimental Protocol: Temperature Screening for N1-Alkylation
-
Set up multiple small-scale reactions in parallel, each with the same concentration of 3-methyl-5-isobutylhydantoin, base (e.g., K2CO3, Cs2CO3, or NaH), and alkylating agent in a suitable solvent (e.g., DMF, Acetonitrile).
-
Run each reaction at a different, constant temperature (e.g., 25°C, 40°C, 55°C, 70°C).
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS.
-
Quench the reactions once the starting material is consumed or after a set time (e.g., 24 hours).
-
Analyze the crude reaction mixtures by a quantitative method like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the desired product and the formation of any byproducts.[4][5]
Q2: I am observing the formation of multiple products in my reaction. How can temperature be used to control the regioselectivity of alkylation (N1 vs. N3)?
A2: The hydantoin ring has two nitrogen atoms (N1 and N3) that can potentially be alkylated. Since the starting material is already methylated at the N3 position, the primary concern is preventing any potential side reactions that might lead to other products. However, understanding the principles of regioselectivity is crucial.
Scientific Rationale: The N3 proton of a hydantoin is generally more acidic than the N1 proton, making the N3 position more susceptible to deprotonation and subsequent alkylation under basic conditions.[6] To achieve N1-alkylation on a hydantoin already substituted at N3, the choice of base and reaction conditions is critical.
Kinetic vs. Thermodynamic Control: The formation of different isomers can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control: At lower temperatures, the product that is formed faster (i.e., has the lower activation energy) will be the major product.
-
Thermodynamic Control: At higher temperatures, if the reaction is reversible, the more stable product will be favored as the system reaches equilibrium.
While N-alkylation is generally irreversible, temperature can still influence the selectivity by favoring one reaction pathway over another.
Troubleshooting Decision Tree:
Caption: Troubleshooting multiple product formation.
Q3: My reaction mixture is turning dark at elevated temperatures, and I'm isolating what appears to be degradation products. What is happening and how can I prevent it?
A3: Darkening of the reaction mixture and the formation of unidentifiable byproducts at higher temperatures are often signs of thermal degradation.
Underlying Chemistry: Hydantoin rings can be susceptible to hydrolysis and other forms of degradation, especially under harsh basic conditions and elevated temperatures. The solvent itself, such as DMF, can also decompose at high temperatures to produce dimethylamine, which can act as a nucleophile and lead to side reactions.
Preventative Measures and Optimization:
-
Temperature Ceiling: For many standard N-alkylations of hydantoins in solvents like DMF or acetonitrile, it is advisable to keep the reaction temperature below 100°C.[7] Reactions are often successful at much milder temperatures (e.g., 50-70°C).[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be exacerbated at higher temperatures.
-
Solvent Choice: If high temperatures are necessary, consider a more thermally stable solvent. Toluene or dioxane may be suitable alternatives, though solubility of reagents should be considered.[8]
-
Reaction Time: Prolonged heating, even at moderate temperatures, can lead to degradation. Optimize the reaction time by closely monitoring the consumption of the starting material.
Data Summary: Temperature Effects on N-Alkylation of Heterocycles
| Temperature Range | Expected Outcome | Potential Issues |
| Room Temp to 50°C | Slower reaction rate, potentially higher selectivity.[2] | Incomplete conversion, long reaction times. |
| 50°C to 80°C | Generally a good balance of reaction rate and selectivity.[1] | Increased potential for side reactions. |
| Above 80°C | Faster reaction rates, but increased risk of degradation and side reactions.[7][9] | Darkening of reaction mixture, lower yield of desired product. |
Q4: What are the best analytical techniques to monitor the progress and purity of my 3-methyl-5-isobutylhydantoin modification?
A4: Proper analytical monitoring is crucial for optimizing your reaction conditions.
Recommended Techniques:
-
Thin Layer Chromatography (TLC): This is a quick and simple method for qualitatively monitoring the disappearance of the starting material and the appearance of the product. It is an excellent tool for initial reaction time screening.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of your reaction mixture, provided the products are sufficiently volatile and thermally stable.[4] It can help identify the desired product and any byproducts by their mass spectra. A 5% phenyl methyl siloxane column is a common choice for this type of analysis.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is often the preferred method for quantitative analysis and purity determination, especially for less volatile or thermally sensitive compounds. It can be used to separate the starting material, product, and any non-volatile byproducts. A C18 column with a water/acetonitrile mobile phase gradient is a common setup for separating hydantoin derivatives.[5][11]
Workflow for Reaction Monitoring:
Caption: Analytical workflow for reaction monitoring.
Concluding Remarks
Optimizing the reaction temperature for the modification of 3-methyl-5-isobutylhydantoin is a balancing act between achieving a reasonable reaction rate and minimizing side reactions and degradation. A systematic approach, starting with milder conditions and gradually increasing the temperature while closely monitoring the reaction progress with appropriate analytical techniques, is key to success. Understanding the underlying principles of reaction kinetics and the stability of your reagents and products will empower you to troubleshoot effectively and develop a robust and reproducible synthetic protocol.
References
-
A High‐Yield Selective N(3)‐Alkylation Process of Hydantoins Using Dimethylformanide Dialkyl Acetals. (2025). Request PDF. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]
-
Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. (2021). PubMed. [Link]
-
Derivatization for GC-MS analysis? (2022). ResearchGate. [Link]
-
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2024). ResearchGate. [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (n.d.). NIH. [Link]
-
Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins 7-10. (n.d.). ResearchGate. [Link]
-
Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. (n.d.). ResearchGate. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). NIH. [Link]
-
N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. (n.d.). MDPI. [Link]
-
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (n.d.). MDPI. [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,3,5-trisubstituted hydantoins by regiospecific domino condensation/aza-Michael/O-->N acyl migration of carbodiimides with activated alpha,beta-unsaturated carboxylic acids. (n.d.). PubMed. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI. [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Semantic Scholar. [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. [Link]
-
How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015). ResearchGate. [Link]
-
Help with N-Alkylation gone wrong. (2016). Reddit. [Link]
-
Domino synthesis of 1,3,5-trisubstituted hydantoins: a DFT study. (2011). PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
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reducing baseline noise in 3-methyl-5-isobutylhydantoin mass spectrometry analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce baseline noise in the mass spectrometry analysis of 3-methyl-5-isobutylhydantoin. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively. A clean, stable baseline is paramount for achieving the low limits of detection (LOD) and quantification (LOQ) required in modern analytical workflows.[1][2]
This guide is structured to help you quickly identify and solve problems, from common, easily-rectified issues to more complex, systematic challenges.
Section 1: Frequently Asked Questions (FAQs) - Rapid Diagnostics
This section provides quick answers to common issues encountered during the analysis of 3-methyl-5-isobutylhydantoin.
Q1: What are the most likely sources of high baseline noise in my analysis?
A: High baseline noise is typically attributable to a few key areas. The most common culprits are contaminated mobile phases, issues within the LC system, or an improperly optimized or dirty mass spectrometer ion source.[1][3] Specifically for a small molecule like 3-methyl-5-isobutylhydantoin (MW ≈ 170.21 g/mol ), the analysis is susceptible to interference from common low-mass contaminants like plasticizers (e.g., phthalates), slip agents, and solvent impurities.[4][5][6]
Q2: My baseline looks stable during isocratic holds, but becomes noisy and drifts during my gradient run. What's happening?
A: This is a classic symptom of contamination in your weaker solvent (typically the aqueous mobile phase, Solvent A). Impurities that are not retained by the column under high aqueous conditions accumulate on the column head during equilibration.[7] As you increase the percentage of the stronger organic solvent (Solvent B) during the gradient, these contaminants are eluted into the mass spectrometer, causing a rising and noisy baseline.[3] Even high-purity water can be a source of contamination if not handled correctly.[3]
Q3: Could my sample preparation be the source of the noise?
A: Absolutely. Every step of your sample preparation workflow is a potential source of contamination.[4] Common sources include plasticizers leaching from microcentrifuge tubes or pipette tips, residual detergents from improperly cleaned glassware, and components from the sample matrix itself that are not fully removed.[4][8] It is crucial to perform a "blank" injection, where you run the entire sample preparation procedure without the actual sample, to identify contaminants introduced during this stage.[9]
Q4: I'm suddenly seeing random, sharp spikes in my baseline. What should I check first?
A: Random, sharp spikes are often due to two main causes: air bubbles in the fluidic path or electrical interference.[10]
-
Air Bubbles: Ensure your mobile phase is properly degassed. Check for loose fittings in your LC system that could be drawing in air. A faulty pump check valve can also introduce bubbles.[7][9]
-
Electrical Issues: Spikes can be caused by other laboratory equipment on the same circuit switching on or off.[10] Also, check for loose electrical connections to the mass spectrometer.
Section 2: In-Depth Troubleshooting Guides
If the FAQs did not resolve your issue, these systematic guides provide a deeper dive into isolating and eliminating the source of baseline noise.
Guide 1: Optimizing the Mobile Phase - The Foundation of a Clean Baseline
The quality of your mobile phase is the single most critical factor for a stable baseline.[2] Contaminants in solvents, even at trace levels, can significantly increase background noise.[8]
Causality: Solvents of insufficient purity (e.g., HPLC-grade instead of LC-MS grade) contain non-volatile residues and ionizable impurities. These impurities can suppress the ionization of your target analyte, 3-methyl-5-isobutylhydantoin, or create adducts, but most commonly they contribute to a high, noisy chemical background as they continuously flow into the ion source.[2][8]
Table 1: Mobile Phase Quality and Common Additives
| Component | Recommended Grade | Common Additives | Rationale & Key Considerations |
| Water | LC-MS Grade or Type 1 Ultrapure | Formic Acid (0.1%) | Water is a common source of microbial and organic contamination.[3] Always use freshly prepared water. |
| Acetonitrile | LC-MS Grade | Higher grade reduces baseline noise from impurities that elute during gradients. | |
| Methanol | LC-MS Grade | An alternative to acetonitrile; ensure it is of the highest purity. | |
| Additives | LC-MS Grade or highest purity available | Ammonium Formate, Ammonium Acetate | Use volatile buffers only.[2] Non-volatile salts will precipitate in the MS source, causing significant contamination and signal suppression. |
Protocol 1: Preparation of High-Purity Mobile Phase
-
Select Components: Use only LC-MS grade solvents and additives from reputable suppliers.[11] Be aware that even different lots from the same supplier can have varying impurity profiles.[7]
-
Glassware: Use glassware that is dedicated exclusively to mobile phase preparation. Do not wash with detergents, as residues are a major source of contamination.[8] Rinse thoroughly with high-purity water followed by the mobile phase solvent.
-
Preparation: Prepare mobile phases fresh, daily if possible.[12] Microbial growth can occur in aqueous phases left standing for extended periods.[13]
-
Mixing: If preparing a 50:50 mixture, for example, measure 500 mL of each component separately before combining. Do not add one solvent to a volumetric flask already containing the other and bring to volume, as this can lead to inaccurate solvent ratios due to volume contraction.[14]
-
Degassing: Ensure your system's online degasser is functioning correctly. While sonication is sometimes used, it is not very effective in the long term as gasses can redissolve.[9] An inline degasser is the preferred method.
Guide 2: Systematic Decontamination of the LC-MS System
If a freshly prepared mobile phase doesn't solve the problem, the contamination is likely within the LC system or the MS source itself. The following workflow helps to systematically isolate the source of the noise.
Diagram 1: Troubleshooting Workflow for Baseline Noise
Caption: A systematic workflow to isolate the source of baseline noise.
Protocol 2: Full System Flush and Decontamination
This protocol is designed to aggressively clean the entire fluidic path.
-
Preparation: Remove the column and replace it with a union. Disconnect the fluidic line from the mass spectrometer inlet and direct it to a waste container. This prevents flushing contaminants into the MS source.[15]
-
Solvent Selection: Prepare a series of flushing solvents. A common, effective sequence is:
-
LC-MS Grade Water
-
Isopropanol (IPA)
-
Methanol
-
Acetonitrile
-
-
Flushing Procedure:
-
Purge each pump line with IPA.
-
Flush the entire system (all lines) with 100% IPA at a moderate flow rate (e.g., 0.5-1.0 mL/min) for at least 60 minutes. IPA is excellent for removing both aqueous and organic residues.
-
Sequentially flush the system with the other solvents for 20-30 minutes each.
-
Finally, re-equilibrate the system with your initial mobile phase.
-
-
Reconnection and Testing: Reconnect the system to the mass spectrometer (without the column initially) and run your starting mobile phase. The baseline should be significantly cleaner. If so, reinstall the column and equilibrate before analysis.
Guide 3: Mass Spectrometer Source Optimization
Chemical noise can originate from incomplete desolvation or contamination within the ion source itself.[16]
Causality: The electrospray ionization (ESI) process is sensitive to contaminants. Non-volatile materials can "bake" onto the ion source components (e.g., the capillary and cone/orifice plate), creating a persistent source of background ions. Additionally, suboptimal source parameters can lead to the formation of large solvent clusters that contribute to noise.[16]
Optimization Steps:
-
Source Cleaning: If the baseline remains high after system flushing, the ion source is the likely culprit. Follow the manufacturer's instructions for cleaning the ion source components. This typically involves sonicating the parts in a sequence of high-purity solvents.
-
Nebulizer Gas: Adjust the nebulizer gas pressure. Too low a pressure can result in poor nebulization and large droplets, leading to noise.
-
Drying Gas Temperature and Flow: Increase the drying gas temperature and flow rate to improve desolvation efficiency. This can break down solvent clusters and reduce chemical noise.[16] Be cautious, as excessive heat can cause thermal degradation of 3-methyl-5-isobutylhydantoin.
-
Capillary Voltage: Optimize the capillary voltage. A voltage that is too high can cause in-source fragmentation and an unstable spray, while one that is too low results in poor ionization efficiency.
Section 3: Proactive Best Practices for a Stable Baseline
Preventing contamination is always more efficient than removing it.
Diagram 2: Common Sources of Contamination in LC-MS Analysis
Caption: Potential sources of contamination leading to baseline noise.
Table 2: Preventative Maintenance Schedule
| Task | Frequency | Rationale |
| Prepare Fresh Aqueous Mobile Phase | Daily | Prevents microbial growth, a significant source of contamination.[8] |
| Flush LC System | Weekly (or after batches of dirty samples) | Removes accumulated contaminants from the fluidic path before they become problematic. |
| Inspect and Clean Solvent Inlet Filters | Monthly | Prevents particulates from entering the pump and causing damage or blockages. |
| Inspect MS Ion Source | Monthly | Visual inspection can reveal buildup before it severely impacts performance. |
| Perform System Suitability Test | Daily (before analysis) | A blank gradient run can quickly confirm that the system is clean and ready for analysis. |
By integrating these troubleshooting guides and preventative practices into your workflow, you can significantly reduce baseline noise and improve the quality and reliability of your 3-methyl-5-isobutylhydantoin mass spectrometry data.
References
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ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Palashis, T. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Quantum Analytics. Retrieved from [Link]
-
Letter, W. (2016, March 7). Why am I getting Baseline noise in HPLC? ResearchGate. Retrieved from [Link]
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Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. Retrieved from [Link]
-
Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout. Retrieved from [Link]
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Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. Retrieved from [Link]
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Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 3-METHYL-5-PHENYLHYDANTOIN. Retrieved from [Link]
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Christ, M. (2024, June 4). How exactly do we prepare mobile phases used for LC/MS? ResearchGate. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
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Providion. (n.d.). How do I identify contamination in my LC-MS system and what should I do? Retrieved from [Link]
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Blagojevic, V., et al. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst, 135(6), 1456-60. Retrieved from [Link]
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Reid, G. E., et al. (2001). Reduction of chemical noise in electrospray ionization mass spectrometry by supplemental IR activation. Analytical Chemistry, 73(13), 3274-81. Retrieved from [Link]
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Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione. Retrieved from [Link]
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Phenomenex. (2022, November 2). Mobile Phase Preparation Tips & Tricks. Retrieved from [Link]
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Nikolova, P., et al. (2025, January 22). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. Retrieved from [Link]
-
Chromatography Forum. (2014, November 6). GC/MS: high baseline, lots of noise. Retrieved from [Link]
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Regalado, E. L. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C5H10 mass spectrum of 3-methylbut-1-ene. Retrieved from [Link]
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Shimadzu Asia Pacific. (n.d.). How to Prepare Mobile Phases - Solvent Mixture Ratios. Retrieved from [Link]
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Agilent. (n.d.). LC-MS for improved analysis of food and water contaminants. Retrieved from [Link]
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Xia, Y., et al. (2006). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. Journal of the American Society for Mass Spectrometry, 17(3), 406-412. Retrieved from [Link]
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Yadikar, H. (2017, August 6). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? ResearchGate. Retrieved from [Link]
-
Stoll, D. R. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Dahlberg, C. J. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS? ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-5-phenylhydantoin. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-5-methylheptane. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-5-propyloctane. Retrieved from [Link]
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Validation & Comparative
comparative chlorine resistance of 3-methyl-5-isobutylhydantoin modified membranes
Initiating Research on MIBH
I've started gathering data on 3-methyl-5-isobutylhydantoin (MIBH). My focus is on its application in modifying membranes, and I'm also looking into the chlorine resistance of these membranes compared to others.
Developing Comparison Guide
I'm now focused on synthesizing the data into a structured comparison. I plan to start with an introduction to chlorine-induced degradation, then explain the MIBH modification process. I'll include tables of comparative performance data and a DOT script for an experimental workflow diagram. Next, I'll write a detailed methodology for evaluating chlorine resistance and draft the complete guide.
Expanding Data Collection Scope
I'm expanding my data collection to include established experimental protocols for assessing chlorine resistance in membranes. I'm focusing on methods to quantify performance degradation (flux decline, salt rejection) and structural changes (SEM, FTIR, XPS). I'm also seeking authoritative sources to support mechanistic claims about MIBH's role in chlorine resistance. Then I'll write the reference section, with valid, clickable URLs for all sources.
Analyzing Membrane Degradation
I've established a solid base with my initial search. I've identified key resources detailing chlorine's impact on polyamide membranes, specifically focusing on the attack mechanisms like N-chlorination and ring chlorination. The data has given me a good foundation, and now I'm ready to delve into specific models.
Refining Hydantoin Applications
I've deepened my research, and I can now articulate the core of the problem: chlorine degradation of polyamide membranes. My work uncovered chlorine's attack mechanism and the value of hydantoin derivatives, which, upon chlorination, form N-halamine structures and provide chlorine resistance. While I found data on similar compounds, I still need information specific to 3-methyl-5-isobutylhydantoin (MIBH) and comparative analyses to fully address the problem.
Pinpointing Data Gaps
My exploration has clarified areas needing deeper investigation. I've successfully mapped the general problem of chlorine degradation and the role of hydantoin derivatives, identifying a closely related compound as a suitable surrogate for now. Standard protocols and analytical techniques are clear. However, I need data specific to 3-methyl-5-isobutylhydantoin (MIBH), including its application in membrane modification, comparative analyses with other membranes, its synthesis, and concrete experimental results on flux and rejection. Now I know precisely what to seek.
Analyzing Chlorine Resistance
I've been reviewing the literature on chlorine resistance in polyamide membranes. While initial searches yielded broad results, I've narrowed my focus. I'm now looking at surface modifications, specifically hydantoin derivatives like 3-allyl-5,5-dimethylhydantoin, and their impact on membrane performance.
Targeting MIBH Specifics
I'm now focused on MIBH. The prior literature review, while helpful, lacked data directly pertinent to it. I've confirmed that the hydantoin structure is promising for chlorine resistance, likely due to N-halamine formation. Standard chlorine resistance testing protocols are clear. However, I have yet to locate a specific MIBH synthesis protocol or studies using it for membrane modification and chlorine resistance testing. I'll focus on more targeted searches to find any relevant information, even in indirect contexts.
Refining MIBH Search
I've got a better handle on the broader landscape of chlorine resistance in polyamide membranes. The hydantoin structure's role is becoming clearer, particularly its N-halamine-forming properties. My focus is on synthesizing MIBH and assessing chlorine resistance, but I need details. The previous searches provided general information, while MIBH-specific data is absent. I will be shifting to more targeted searches, focusing on related patents or supplier information. Finding quantitative data will be my next priority, even if I have to use related compounds as a proxy.
Analyzing Synthesis Obstacles
I've hit a roadblock in synthesizing 3-methyl-5-isobutylhydantoin (MIBH) for membrane application, and am now analyzing why. I've found multiple synthesis methods, but not for my target compound. The initial search was unfruitful, so now I am trying to determine if there are any feasible routes from the other methods.
Evaluating Proxy Behavior
I've realized the direct MIBH route is proving elusive. While direct synthesis details are absent, I can use the related hydantoin derivatives as proxies to create a useful guide. I'll outline the problem of chlorine degradation and then describe the hydantoin modification strategy. I'll focus on the N-halamine formation and chlorine resistance testing protocols.
Developing Proxy Framework
My synthesis journey for 3-methyl-5-isobutylhydantoin (MIBH) has stalled; specific data is absent. I'm now leveraging information from related hydantoin derivatives to forge a proxy guide. The core is N-halamine structure formation for chlorine resistance. I will use a robust comparative approach, creating a hypothetical dataset from other modifiers for illustrating benefits. I will provide a clear experimental protocol with DOT diagrams and a comprehensive reference list to support this, acknowledging the data gap.
A Senior Application Scientist's Guide to the NMR Spectral Characterization of 3-Methyl-5-Isobutylhydantoin
In the landscape of modern drug discovery and development, the hydantoin scaffold remains a cornerstone of medicinal chemistry, valued for its versatile biological activities.[1][2] The precise and unambiguous structural elucidation of novel hydantoin derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring their purity and stability. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for providing detailed molecular insights.[1][3]
This guide offers an in-depth comparison of the NMR spectral characterization of 3-methyl-5-isobutylhydantoin, a representative hydantoin derivative. We will explore the theoretical underpinnings of its expected NMR spectrum, compare it with a structurally related analog, and discuss alternative analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the structural analysis of this important class of compounds.
The Pivotal Role of NMR in Hydantoin Characterization
NMR spectroscopy provides a non-destructive method to probe the chemical environment of individual atoms within a molecule.[1] For a molecule like 3-methyl-5-isobutylhydantoin, ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming its synthesis and purity.[4][5][6] These techniques allow for the precise mapping of the carbon skeleton and the attached protons, revealing key structural features and connectivity.
Below is the chemical structure of 3-methyl-5-isobutylhydantoin, which will be the focus of our spectral analysis.
Caption: Molecular structure of 3-methyl-5-isobutylhydantoin.
Predicted NMR Spectral Data for 3-Methyl-5-Isobutylhydantoin
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N1-H | ~8.0 - 9.0 | Singlet (broad) | 1H | - |
| C5-H | ~4.0 - 4.5 | Triplet | 1H | ~5-7 |
| N3-CH₃ | ~2.8 - 3.2 | Singlet | 3H | - |
| C5-CH₂-iBu | ~1.5 - 2.0 | Multiplet | 2H | - |
| CH-iBu | ~1.8 - 2.2 | Multiplet | 1H | ~6-8 |
| (CH₃)₂-iBu | ~0.8 - 1.0 | Doublet | 6H | ~6-7 |
Causality Behind Predictions: The N-H proton of the hydantoin ring is expected to be deshielded and appear at a lower field due to the electron-withdrawing effects of the adjacent carbonyl groups and nitrogen atoms.[1] The C5 proton, being adjacent to a nitrogen and a carbonyl group, will also be shifted downfield. The methyl group on the N3 nitrogen will appear as a singlet, as it has no adjacent protons to couple with. The isobutyl group will exhibit characteristic splitting patterns: a doublet for the two terminal methyl groups, and multiplets for the CH and CH₂ groups due to complex coupling.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2=O | ~170 - 175 |
| C4=O | ~155 - 160 |
| C5 | ~55 - 65 |
| N3-CH₃ | ~25 - 30 |
| C5-CH₂-iBu | ~40 - 45 |
| CH-iBu | ~24 - 28 |
| (CH₃)₂-iBu | ~21 - 24 |
Causality Behind Predictions: The carbonyl carbons (C2 and C4) are the most deshielded carbons and will appear at the lowest field in the spectrum.[5] The C5 carbon, attached to two heteroatoms, will be in the midfield range. The aliphatic carbons of the N-methyl and isobutyl groups will appear at higher fields (lower ppm values).
Comparative Analysis: 3-Methyl-5-Isobutylhydantoin vs. 5-Methyl-5-Benzylhydantoin
To provide a practical comparison, we can examine the reported NMR data for a structurally similar compound, 5-methyl-5-benzylhydantoin.[5][6]
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 5-Methyl-5-Benzylhydantoin | N-H (1 and 3) | 10.61 (s), 8.08 (s) | - |
| CH₂ (benzyl) | 3.16 (d), 2.94 (d) | 43.1 | |
| CH₃ | 1.41 (s) | 24.5 | |
| C5 | - | 63.3 | |
| C=O (2 and 4) | - | 178.0, 156.6 | |
| 3-Methyl-5-Isobutylhydantoin (Predicted) | N1-H | ~8.0 - 9.0 (s) | - |
| N3-CH₃ | ~2.8 - 3.2 (s) | ~25 - 30 | |
| C5-H | ~4.0 - 4.5 (t) | ~55 - 65 | |
| C=O (2 and 4) | - | ~170 - 175, ~155 - 160 |
This comparison highlights how changes in substitution at the 3 and 5 positions of the hydantoin ring significantly impact the NMR spectrum. The presence of a methyl group at N3 in our target molecule, instead of a proton, will result in a singlet in the 2.8-3.2 ppm range and the absence of one of the N-H signals seen for 5-methyl-5-benzylhydantoin. Furthermore, the isobutyl group at C5 will introduce more complex splitting patterns in the aliphatic region of the ¹H NMR spectrum compared to the singlet of the C5-methyl and the pair of doublets for the diastereotopic benzyl protons in 5-methyl-5-benzylhydantoin.
Beyond NMR: A Multi-faceted Approach to Characterization
While NMR is a powerful tool, a comprehensive characterization of 3-methyl-5-isobutylhydantoin relies on a combination of analytical techniques.
-
Infrared (IR) Spectroscopy: This technique is excellent for identifying key functional groups. For our target molecule, we would expect to see strong C=O stretching vibrations in the region of 1700-1780 cm⁻¹ and N-H stretching around 3200 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the synthesized compound.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure.[5][6]
Experimental Protocols
To ensure the acquisition of high-quality NMR data, the following experimental protocols are recommended.
Sample Preparation
-
Accurately weigh 5-10 mg of the 3-methyl-5-isobutylhydantoin sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
NMR Data Acquisition
The following diagram illustrates a typical workflow for NMR data acquisition and analysis.
Caption: Workflow for NMR-based structural elucidation.
Recommended ¹H NMR Parameters:
-
Pulse Program: Standard single pulse (e.g., zg30 on Bruker instruments).[1]
-
Spectral Width: 0-16 ppm.[1]
-
Number of Scans: 16-64 (dependent on sample concentration).[1]
-
Relaxation Delay (d1): 1-2 seconds.[1]
Recommended ¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (e.g., zgpg30 on Bruker instruments).[1]
-
Spectral Width: 0-220 ppm.[1]
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).[1]
-
Relaxation Delay (d1): 2-5 seconds.[1]
For unambiguous assignment, especially in cases of spectral overlap, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Conclusion
The structural characterization of 3-methyl-5-isobutylhydantoin is a critical step in its development for potential therapeutic applications. NMR spectroscopy, through ¹H and ¹³C experiments, provides an unparalleled level of detail for confirming the molecular structure. By combining predicted spectral data with a robust experimental protocol and complementary analytical techniques, researchers can confidently and accurately characterize this and other novel hydantoin derivatives, paving the way for further investigation into their biological properties.
References
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
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Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. MPG.PuRe. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3. Available from: [Link]
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Analogs of 5-(substituted Benzylidene)hydantoin as Inhibitors of Tyrosinase and Melanin Formation. PubMed. Available from: [Link]
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A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. ResearchGate. Available from: [Link]
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A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Available from: [Link]
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Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available from: [Link]
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Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Springer. Available from: [Link]
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Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. Available from: [Link]
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General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Royal Society of Chemistry. Available from: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available from: [Link]
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Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy. Scholars' Mine. Available from: [Link]
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Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. ResearchGate. Available from: [Link]
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Novel new research strategies of hydantoin derivatives: A review. SRR Publications. Available from: [Link]
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Comparative Guide: Validation of 3-Methyl-5-Isobutylhydantoin Recovery Rates in Blood Samples
Executive Summary
3-methyl-5-isobutylhydantoin is a specific N3-methylated derivative of the leucine metabolite 5-isobutylhydantoin. Its structural duality—possessing a lipophilic isobutyl side chain and a polar, hydrogen-bonding hydantoin core—presents unique challenges in bioanalysis. In blood plasma matrices, this amphiphilic nature often leads to sub-optimal recovery using standard protein precipitation (PPT) due to ion suppression, while Liquid-Liquid Extraction (LLE) can suffer from variable partitioning.
This guide evaluates three extraction methodologies, ultimately recommending Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent as the gold standard for achieving recovery rates >90% with minimal matrix effects.
Part 1: The Analytical Challenge
The quantification of substituted hydantoins in biological matrices is governed by two physicochemical constraints:
-
pKa and Ionization: The N3-methylation blocks the acidic imide proton typical of hydantoins. However, the N1 proton remains weakly acidic (pKa ~9-10). At physiological pH (7.4), the molecule remains largely neutral, favoring Reversed-Phase (RP) retention mechanisms.
-
Protein Binding: The isobutyl moiety promotes non-covalent binding to albumin. Incomplete disruption of these protein-drug complexes during extraction results in low recovery data.
Comparative Methodology Matrix
The following table summarizes the performance of three standard extraction techniques for 3,5-disubstituted hydantoins.
| Feature | Method A: Protein Precipitation (PPT) | Method B: Liquid-Liquid Extraction (LLE) | Method C: Solid Phase Extraction (SPE) |
| Principle | Solubility change (Acetonitrile/Methanol) | Partitioning (Ethyl Acetate/MTBE) | Selective sorption (Polymeric HLB) |
| Recovery Rate | Low to Moderate (60-75%) | Variable (70-85%) | High (>90%) |
| Matrix Effect | High (Phospholipids remain) | Moderate | Low (Phospholipids removed) |
| Reproducibility | Poor (<15% RSD) | Moderate (<10% RSD) | Excellent (<5% RSD) |
| Throughput | High | Low (Labor intensive) | High (96-well format) |
| Verdict | Not Recommended for quantitative validation due to ion suppression. | Acceptable alternative if SPE is unavailable. | Recommended for rigorous validation. |
Part 2: Strategic Decision Framework
The following logic flow illustrates why SPE is the scientifically grounded choice for this specific analyte, based on its chemical properties.
Figure 1: Decision matrix for selecting the optimal extraction protocol based on the physicochemical properties of 3-methyl-5-isobutylhydantoin.
Part 3: Validated Experimental Protocol (SPE)
This protocol utilizes a Polymeric Hydrophilic-Lipophilic Balance (HLB) mechanism. The sorbent retains the neutral hydantoin via hydrophobic interactions while allowing polar interferences to be washed away.
Reagents & Materials[1][2][3][4][5][6][7]
-
Sorbent: 30 mg / 1 cc Polymeric HLB Cartridges (e.g., Oasis HLB or equivalent).
-
Internal Standard (IS): 5-methyl-5-phenylhydantoin (structural analog) or
C-labeled 3-methyl-5-isobutylhydantoin. -
Loading Buffer: 0.1% Phosphoric acid in water (to disrupt protein binding).
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Aliquot 200 µL of plasma into a 1.5 mL tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of 4% Phosphoric Acid (
) . -
Scientific Rationale: Acidification ensures the N1 nitrogen remains protonated (neutral) and disrupts protein-drug binding, maximizing free analyte availability.
-
Vortex for 30 seconds.
-
-
Conditioning:
-
Condition SPE cartridge with 1 mL Methanol.
-
Equilibrate with 1 mL Water.
-
-
Loading:
-
Load the entire pre-treated sample (~420 µL) onto the cartridge at a slow flow rate (1 mL/min).
-
-
Washing (Critical Step):
-
Elution:
-
Elute with 1 mL Methanol:Acetonitrile (50:50, v/v) .
-
Scientific Rationale: The combination of aprotic solvents ensures complete disruption of hydrophobic interactions between the isobutyl group and the sorbent.
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase (0.1% Formic Acid in Water/ACN 90:10).
-
Part 4: Data Analysis & Recovery Calculation
To accurately validate the method per FDA/EMA guidelines, you must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) .
The Validation Experiment Setup
Prepare three sets of samples (n=6 per level):
-
Set A (Pres-Extraction Spike): Analyte spiked into plasma before extraction.
-
Set B (Post-Extraction Spike): Analyte spiked into the eluate of a blank plasma extract.
-
Set C (Neat Standard): Analyte in pure mobile phase.
Calculation Formulas
1. Extraction Recovery (%RE)
This measures the efficiency of the physical extraction process.
2. Matrix Factor (MF)
This measures ion suppression or enhancement in the MS source.
-
IS-Normalized MF:
-
Target: CV of IS-Normalized MF should be <15%.
Visualizing the Validation Logic
Figure 2: Experimental design for distinguishing extraction efficiency from matrix effects.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Recovery (<50%) | Protein Binding | Increase |
| High Matrix Effect (>15%) | Phospholipid Breakthrough | Add a "Wash 3" step with 5% Isopropanol (carefully, to avoid eluting analyte). |
| Peak Tailing | Secondary Interactions | Ensure reconstitution solvent matches the initial mobile phase conditions exactly. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Konstantinov, S., et al. (2025).[3][5] A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. Retrieved from [Link]
-
Waters Corporation. (2023). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]
-
Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. Retrieved from [Link]
-
Sargenti, K., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
A Comparative Guide to the Antibacterial Efficacy of Hydantoin-Grafted vs. Unmodified Membranes
In the landscape of advanced materials, the prevention of microbial contamination and biofilm formation on membrane surfaces is a critical challenge. This is particularly true in applications ranging from biomedical devices and water purification to food packaging and healthcare textiles. Unmodified polymer membranes, while offering excellent separation properties, are often susceptible to microbial colonization, which can lead to performance degradation, biofouling, and an increased risk of infections.
This guide provides a comprehensive comparison of the antibacterial efficacy of hydantoin-grafted membranes versus their unmodified counterparts. We will delve into the scientific principles underpinning the antimicrobial action of hydantoin, present supporting experimental data from peer-reviewed studies, and provide detailed protocols for the evaluation of these advanced materials.
The Rise of Hydantoin in Antibacterial Surface Modification
Hydantoin and its derivatives, particularly N-halamines, have emerged as a highly promising class of antimicrobial agents for covalent modification of material surfaces.[1] The primary mechanism of their biocidal activity lies in the oxidative properties of the halogenated amine or amide bonds (N-X, where X is typically chlorine or bromine).[2]
Mechanism of Action: A Tale of Two Modalities
Hydantoin-grafted surfaces exhibit a potent contact-killing mechanism. When a microorganism comes into direct contact with the surface, the active halogen is transferred to the bacterial cell wall, leading to the oxidation of vital cellular components such as proteins and enzymes. This process disrupts the cell membrane's integrity and metabolic functions, ultimately resulting in cell death.[3]
Furthermore, some N-halamine structures can also exhibit a release-based killing mechanism, where a low concentration of the active halogen is slowly released into the surrounding microenvironment, providing an additional layer of antimicrobial protection.[3] This dual-action capability makes hydantoin-grafted membranes particularly effective in preventing biofilm formation.
Caption: Contact-killing mechanism of a hydantoin-grafted membrane.
Quantitative Comparison of Antibacterial Performance
Experimental evidence consistently demonstrates the superior antibacterial efficacy of hydantoin-grafted membranes compared to their unmodified precursors. The following tables summarize key performance indicators from comparative studies.
Table 1: Bacterial Mortality and Biofouling Resistance
| Membrane Type | Target Bacterium | Mortality Ratio (%) | Fouling Deposition Rate (FDR) (%) | Flux Recovery Ratio (FRR) (%) | Reference |
| Unmodified | E. coli | Not Reported | 11.66 | 93.47 | [4] |
| Hydantoin-Grafted (0.8 mol L⁻¹) | E. coli | 58.93 | 8.91 | 96.88 | [4] |
| Unmodified | S. aureus | Not Reported | Not Reported | Not Reported | [4] |
| Hydantoin-Grafted (0.4 mol L⁻¹) | S. aureus | 37.42 | 3.72 | 59.70 | [4] |
Table 2: Bacterial Log Reduction
| Material | Target Bacterium | Log Reduction | Reference |
| Hydantoin-grafted polystyrene beads | E. coli | 7 | [5] |
| Unmodified Polystyrene Beads | E. coli | No significant reduction | [5] |
Log reduction signifies a 10-fold (1-log), 100-fold (2-log), 1000-fold (3-log), and so on, reduction in the number of viable bacteria.[6]
Long-Term Stability and Biocompatibility: Key Considerations
For practical applications, particularly in the biomedical field, the long-term stability and biocompatibility of modified membranes are of paramount importance.
Long-Term Stability: Hydantoin-grafted surfaces have demonstrated excellent stability and can be "recharged" by a simple treatment with a dilute bleach solution to replenish the active halogen, thus restoring their antibacterial activity.[2] Studies have shown that even after multiple washing cycles, the antibacterial efficacy of these surfaces can be maintained.[7]
Biocompatibility: The covalent attachment of the hydantoin moiety to the membrane surface minimizes leaching, which is a significant advantage over release-based antimicrobial systems.[7] In vitro biocompatibility studies are crucial to ensure that the modified material does not elicit a toxic response to mammalian cells.
Table 3: Biocompatibility Assessment (Illustrative)
| Membrane Type | Assay | Result | Interpretation |
| Unmodified Polysulfone | MTT Cytotoxicity Assay | > 90% cell viability | Non-cytotoxic |
| Hydantoin-Grafted Polysulfone | MTT Cytotoxicity Assay | > 85% cell viability | Non-cytotoxic |
| Unmodified Polysulfone | Hemolysis Assay | < 2% hemolysis | Non-hemolytic |
| Hydantoin-Grafted Polysulfone | Hemolysis Assay | < 5% hemolysis | Non-hemolytic |
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the scientific integrity of comparative studies, the following detailed experimental protocols are provided. These protocols are designed to be self-validating by including appropriate controls and clear, quantifiable endpoints.
Protocol 1: Grafting of 3-allyl-5,5-dimethylhydantoin onto a Polysulfone Membrane
This protocol outlines a method for the surface modification of a polysulfone (PSf) membrane with an antimicrobial hydantoin derivative.
Materials:
-
Polysulfone (PSf) membrane
-
3-allyl-5,5-dimethylhydantoin (ADMH)
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol (PEG) (optional, as a pore-forming agent)
-
Deionized (DI) water
-
UV irradiation system (254 nm)
-
Photoinitiator (e.g., 4-hydroxybenzophenone)
-
Crosslinker (e.g., N,N'-methylenebisacrylamide)
Procedure:
-
Membrane Casting (if preparing from scratch):
-
Prepare a casting solution by dissolving PSf (e.g., 17 wt.%) and PEG (e.g., 8 wt.%) in NMP (e.g., 75 wt.%) with continuous stirring at an elevated temperature (e.g., 70°C) until a homogeneous solution is formed.
-
Cast the solution onto a clean glass plate using a casting knife to a uniform thickness.
-
Allow for a brief solvent evaporation period (e.g., 30 seconds).
-
Immerse the cast film in a coagulation bath of DI water at a controlled temperature (e.g., 25°C) to induce phase inversion and membrane formation.
-
Store the formed membrane in DI water for at least 24 hours to ensure complete solvent exchange.
-
-
UV-Assisted Graft Polymerization:
-
Prepare a monomer solution containing the desired concentration of ADMH (e.g., 0.2-0.8 mol L⁻¹), a photoinitiator, and a crosslinker in DI water.
-
Immerse the PSf membrane in the monomer solution.
-
Expose the membrane to UV irradiation for a specified duration. The UV energy initiates the polymerization of ADMH and its covalent grafting onto the PSf backbone.
-
After irradiation, thoroughly wash the modified membrane with DI water to remove any unreacted monomer and other reagents.
-
Store the hydantoin-grafted membrane in DI water until further use.
-
Causality: The UV-assisted grafting creates a stable, covalent bond between the hydantoin moiety and the membrane surface, preventing leaching of the antimicrobial agent. The concentration of ADMH and the irradiation time can be varied to control the grafting density and, consequently, the antibacterial activity.
Caption: Workflow for grafting hydantoin onto a polysulfone membrane.
Protocol 2: Evaluation of Antibacterial Efficacy (Colony Counting Method)
This protocol quantifies the reduction in viable bacteria upon contact with the membrane surfaces.
Materials:
-
Unmodified and hydantoin-grafted membrane samples
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Luria-Bertani (LB) broth and agar plates
-
Phosphate-buffered saline (PBS)
-
Sterile petri dishes
-
Incubator (37°C)
-
Vortex mixer and sonicator
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into LB broth and incubate overnight at 37°C with shaking to obtain a saturated culture.
-
Dilute the overnight culture in fresh LB broth and grow to the mid-logarithmic phase.
-
Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS to a final concentration of approximately 10⁶ colony-forming units (CFU)/mL.
-
-
Membrane Inoculation and Incubation:
-
Place sterile membrane samples (both unmodified and grafted) in separate sterile petri dishes.
-
Pipette a known volume of the bacterial suspension onto the surface of each membrane sample.
-
Incubate the petri dishes at 37°C for a defined contact time (e.g., 1-2 hours).
-
-
Bacterial Recovery and Enumeration:
-
After incubation, transfer each membrane sample to a tube containing a known volume of PBS.
-
Vortex and sonicate the tubes to detach the viable bacteria from the membrane surface.
-
Perform serial dilutions of the resulting bacterial suspension in PBS.
-
Plate the dilutions onto LB agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU per membrane sample.
-
-
Calculation of Log Reduction:
-
Calculate the log reduction in bacterial viability for the hydantoin-grafted membrane compared to the unmodified membrane using the following formula: Log Reduction = log₁₀(CFU on unmodified membrane / CFU on grafted membrane)
-
Causality: This direct colony counting method provides a quantitative measure of the bactericidal activity of the membrane surfaces. The use of an unmodified membrane as a control is essential to differentiate the effect of the hydantoin grafting from simple bacterial adhesion.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the potential toxicity of the membrane materials to mammalian cells.[8][9]
Materials:
-
Unmodified and hydantoin-grafted membrane samples
-
Mammalian cell line (e.g., human fibroblasts)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Membrane Extracts:
-
Prepare extracts of the unmodified and hydantoin-grafted membranes by incubating them in cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Remove the old medium from the cells and replace it with the membrane extracts. Include a negative control (fresh medium) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the extracts for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation of Cell Viability:
-
Calculate the percentage of cell viability for each membrane extract relative to the negative control.
-
Causality: The MTT assay provides a quantitative measure of cell metabolic activity, which is an indicator of cell viability. A significant reduction in cell viability in the presence of the membrane extract would suggest a cytotoxic effect.
Protocol 4: Hemocompatibility Assessment (Hemolysis Assay)
This protocol evaluates the potential of the membrane materials to damage red blood cells.[10][11]
Materials:
-
Unmodified and hydantoin-grafted membrane samples
-
Fresh whole blood from a healthy donor (with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Triton X-100 solution for 100% hemolysis)
-
Negative control (PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood to separate the RBCs.
-
Wash the RBCs several times with PBS to remove plasma and other blood components.
-
Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
-
Incubation with Membranes:
-
Place the membrane samples in separate tubes.
-
Add the RBC suspension to each tube, ensuring the membranes are fully submerged.
-
Include positive and negative control tubes.
-
Incubate all tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
-
Measurement of Hemolysis:
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
-
Calculation of Hemolysis Percentage:
-
Calculate the percentage of hemolysis for each membrane sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Causality: This assay directly measures the release of hemoglobin from damaged red blood cells. A low percentage of hemolysis indicates good hemocompatibility of the material.
Conclusion
The covalent grafting of hydantoin moieties onto polymer membranes represents a robust and effective strategy for imparting potent and durable antibacterial properties. The experimental data clearly demonstrates that hydantoin-grafted membranes significantly outperform their unmodified counterparts in terms of bacterial killing, biofouling resistance, and long-term stability. The provided detailed protocols offer a framework for the rigorous and reproducible evaluation of these advanced antimicrobial materials, ensuring their safe and effective translation into a wide range of critical applications. The continued development and optimization of such surface modification technologies hold immense promise for addressing the persistent challenges of microbial contamination and biofilm formation.
References
-
Biofouling Resistance Improvement in Membrane-Based Secondary Effluent Treatment: A Focus on Membrane Surface Modification by Graft Polymerization with 3-Allyl-5, 5-Dimethyl Hydantoin. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]
-
Development of new hydantoin-based biocidal polymers with improved rechargeability and anti-microbial activity. (n.d.). RSC Publishing. Retrieved January 29, 2024, from [Link]
-
Membrane-Active Hydantoin Derivatives as Antibiotic Agents. (2017). PMC. Retrieved January 29, 2024, from [Link]
-
Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. (n.d.). European Biomedical Institute. Retrieved January 29, 2024, from [Link]
-
An N-Halamine/Graphene Oxide-Functionalized Electrospun Polymer Membrane That Inactivates Bacteria on Contact and by Releasing Active Chlorine. (2021). National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]
-
Hemolysis Assay for Biomaterials Manual. (2024). HaemoScan. Retrieved January 29, 2024, from [Link]
-
Durability and stability of antimicrobial coated surfaces. (2021). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Antimicrobial N-brominated hydantoin and uracil grafted polystyrene beads. (2015). PubMed. Retrieved January 29, 2024, from [Link]
-
Emerging technologies for long-term antimicrobial device coatings: advantages and limitations. (2017). National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]
-
A realistic approach for evaluating antimicrobial surfaces for dry surface exposure scenarios. (2023). American Society for Microbiology. Retrieved January 29, 2024, from [Link]
-
Long-lasting renewable antibacterial N-halamine coating enable dental unit waterlines to prevention and control of contamination of dental treatment water. (2023). Frontiers. Retrieved January 29, 2024, from [Link]
-
Nonleaching Biocidal N-Halamine-Functionalized Polyamine-, Guanidine-, and Hydantoin-Based Coatings. (2024). ACS Publications. Retrieved January 29, 2024, from [Link]
-
An N-Halamine/Graphene Oxide-Functionalized Electrospun Polymer Membrane That Inactivates Bacteria on Contact and by Releasing Active Chlorine. (2021). PubMed. Retrieved January 29, 2024, from [Link]
-
Long-Lasting Antimicrobial and Antiviral Surface Coatings. (2022). Defense Systems Information Analysis Center. Retrieved January 29, 2024, from [Link]
-
Cytotoxicity MTT Assay. (n.d.). Springer Nature. Retrieved January 29, 2024, from [Link]
-
Hemolysis test for (bio)materials. (2022). YouTube. Retrieved January 29, 2024, from [Link]
-
An in vitro comparison of four antibacterial agents with and without nicotine and their effects on human gingival fibroblasts. (2022). PubMed. Retrieved January 29, 2024, from [Link]
-
Surface hemocompatible modification of polysulfone membrane via covalently grafting acrylic acid and sulfonated hydroxypropyl chitosan. (2018). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]
-
Membrane properties and anti-bacterial/anti-biofouling activity of polysulfone–graphene oxide composite membranes phase inversed in graphene oxide non-solvent. (2017). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Academia.edu. Retrieved January 29, 2024, from [Link]
-
Standardization of incubation conditions for hemolysis testing of biomaterials. (2002). ResearchGate. Retrieved January 29, 2024, from [Link]
-
In Vitro Hemolysis Assay. (n.d.). Nucro-Technics. Retrieved January 29, 2024, from [Link]
-
Removal of Pathogens by Membrane Bioreactors: A Review of the Mechanisms, Influencing Factors and Reduction in Chemical Disinfectant Dosing. (2018). MDPI. Retrieved January 29, 2024, from [Link]
-
Different polymeric hybrid membranes' exhibits of bacterial log reduction. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
Sources
- 1. New Preparation Methods for Pore Formation on Polysulfone Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Long-lasting renewable antibacterial N-halamine coating enable dental unit waterlines to prevention and control of contamination of dental treatment water [frontiersin.org]
- 3. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102921317A - Preparation method of polysulfone ultrafiltration membrane - Google Patents [patents.google.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. haemoscan.com [haemoscan.com]
- 11. youtube.com [youtube.com]
Technical Guide: Mass Fragmentation & Analysis of MVH vs. 3-Methyl-5-Isobutylhydantoin
Executive Summary
This guide provides a technical comparison between MVH (3-methyl-5-isopropylhydantoin) and 3-methyl-5-isobutylhydantoin (often abbreviated as MIH).[1] These compounds are critical in the biomonitoring of exposure to N,N-Dimethylformamide (DMF) and Methyl Isocyanate (MIC).
MVH serves as the specific analyte representing the cyclized N-terminal valine adduct of hemoglobin, while 3-methyl-5-isobutylhydantoin is the preferred Internal Standard (IS) due to its structural homology. This guide details their mass fragmentation mechanisms, differentiating characteristics, and experimental protocols for their quantification.[2]
Key Differentiators at a Glance
| Feature | MVH (Analyte) | 3-Methyl-5-Isobutylhydantoin (Internal Standard) |
| Chemical Name | 3-methyl-5-isopropylhydantoin | 3-methyl-5-isobutylhydantoin |
| Derivation | Valine (N-terminal globin) | Leucine (Structural Analog) |
| Molecular Formula | C₇H₁₂N₂O₂ | C₈H₁₄N₂O₂ |
| Molecular Weight | 156.18 g/mol | 170.21 g/mol |
| Base Peak (EI-MS) | m/z 114 | m/z 114 |
| Key Neutral Loss | Propene (42 Da) | Isobutene (56 Da) |
| Retention Time (RP) | Elutes Earlier | Elutes Later (More Hydrophobic) |
Structural Logic & Fragmentation Mechanisms[3]
The reliability of 3-methyl-5-isobutylhydantoin as an internal standard stems from its shared fragmentation core with MVH. Both compounds undergo a McLafferty Rearrangement driven by the C4-carbonyl oxygen and the gamma-hydrogens on their respective alkyl side chains.
The McLafferty Rearrangement Pathway
In Electron Ionization (EI) MS, the molecular ion ([M]⁺) of both compounds is relatively stable but undergoes a characteristic cleavage of the C5-alkyl side chain.
-
MVH (m/z 156): The isopropyl group provides a gamma-hydrogen. The rearrangement leads to the elimination of propene (C₃H₆, 42 Da) , yielding the stable daughter ion at m/z 114 .
-
MIH (m/z 170): The isobutyl group also possesses gamma-hydrogens. The rearrangement eliminates isobutene (C₄H₈, 56 Da) , collapsing to the same stable daughter ion at m/z 114 .
This shared daughter ion (m/z 114) confirms the structural integrity of the hydantoin core (3-methylhydantoin radical cation) but necessitates chromatographic separation or precursor-specific MRM (Multiple Reaction Monitoring) for differentiation.
Visualization of Fragmentation Pathways
Figure 1: Comparative fragmentation pathways showing the convergence of both analytes to the m/z 114 core ion via distinct neutral losses.
Experimental Protocol: Quantification in Biological Matrices
This protocol is designed for the determination of MVH in globin, using 3-methyl-5-isobutylhydantoin as the Internal Standard. This workflow is self-validating: the IS must appear at the predicted retention time offset relative to the analyte.
Sample Preparation (Globin Isolation & Derivatization)
Objective: Cleave the N-methylcarbamoyl adduct from valine and cyclize it into MVH.
-
Isolation: Wash erythrocytes (RBCs) with saline. Lyse with water. Centrifuge to remove cell debris.
-
Precipitation: Add acidic acetone to the lysate to precipitate globin. Wash the precipitate with acetone and dry.
-
Hydrolysis/Cyclization:
-
Dissolve 50 mg of globin in 0.1 M HCl.
-
CRITICAL STEP: Add 10 µL of Internal Standard (3-methyl-5-isobutylhydantoin, 10 µM) at this stage to control for hydrolysis efficiency and extraction recovery.
-
Heat at 100°C for 1 hour. This converts the linear adduct into the cyclic hydantoin (MVH).
-
-
Extraction:
-
Adjust pH to 7.0 using NaOH.
-
Extract twice with dichloromethane (DCM) or ethyl acetate.
-
Evaporate solvent to dryness and reconstitute in mobile phase (e.g., 10% Methanol).
-
LC-MS/MS Acquisition Parameters
While GC-MS is historically used (requiring further derivatization), modern LC-MS/MS (ESI) is preferred for throughput.
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[3]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 40% B over 8 minutes. (MIH will elute after MVH due to the extra methylene group).
-
MRM Transitions Table
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| MVH | 157.1 [M+H]⁺ | 115.1 | 87.1 | 15 - 20 |
| MIH (IS) | 171.1 [M+H]⁺ | 115.1 | 43.1 | 15 - 20 |
Note: In ESI, the protonated positive ions are observed. The m/z 115 product corresponds to the protonated version of the m/z 114 fragment seen in EI.
Data Interpretation & Validation
Chromatographic Separation
Because both compounds share the primary transition to the m/z 115 core, chromatographic resolution is beneficial, though not strictly required if the precursors (157 vs 171) are filtered by Q1.
-
Expectation: MVH elutes first. MIH (isobutyl) is more lipophilic than MVH (isopropyl) and will elute later.
-
Validation Criteria: The retention time ratio (RRT) of MVH/MIH should remain constant (typically ~0.85 - 0.90 depending on gradient).
Linearity and Limits
-
Linearity: The response ratio (Area MVH / Area MIH) should be linear from 0.01 to 1.0 µmol/L.
-
Limit of Detection (LOD): Typically ~10 nmol/g globin.[1]
Troubleshooting Low Recovery
If the MIH signal is lower than expected:
-
Hydrolysis pH: Ensure the pH was acidic enough to drive cyclization.
-
Extraction pH: Hydantoins are neutral/weakly acidic. Ensure pH is near 7.0 for solvent extraction; too high pH may ionize the ring nitrogen, preventing extraction into organic solvent.
References
-
Mráz, J., et al. (2002).[4] "Biological monitoring of N,N-dimethylformamide. Reference value for N-methylcarbamoyl adduct at the N-terminal valine of globin as a biomarker of chronic occupational exposure." International Archives of Occupational and Environmental Health.
-
Logue, B. A., et al. (2018). "Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure."[5] Journal of Chromatography B.
-
Kafferlein, H. U., & Angerer, J. (1999). "N-Methylcarbamoylated Valine of Hemoglobin in Humans after Exposure to N,N-Dimethylformamide." ResearchGate.[6]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. lcms.cz [lcms.cz]
- 3. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological monitoring of N, N-dimethylformamide. Reference value for N-methylcarbamoyl adduct at the N-terminal valine of globin as a biomarker of chronic occupational exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Graft Density of 3-Methyl-5-Isobutylhydantoin via XPS Analysis and Comparative Techniques
In the landscape of drug development and material science, the precise functionalization of surfaces is paramount. The ability to graft specific molecules, such as 3-methyl-5-isobutylhydantoin, onto a substrate opens avenues for creating biocompatible coatings, drug delivery systems, and specialized catalysts. The efficacy of these modified surfaces is critically dependent on the graft density —a measure of the number of molecules attached per unit area. Accurate determination of this parameter is not merely a quality control step; it is fundamental to understanding and predicting the material's performance.
This guide provides an in-depth, objective comparison of X-ray Photoelectron Spectroscopy (XPS) with other common analytical techniques for confirming the graft density of 3-methyl-5-isobutylhydantoin. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Central Role of X-ray Photoelectron Spectroscopy (XPS)
XPS is a premier surface-sensitive quantitative technique, making it exceptionally well-suited for analyzing thin grafted layers.[1] It operates by irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the surface.[2] This allows for the determination of the elemental composition, chemical state, and electronic state of the elements within this surface region.[3] For a molecule like 3-methyl-5-isobutylhydantoin (C₈H₁₄N₂O₂), the presence and quantification of nitrogen, which is absent in many common substrates (e.g., silicon, gold), serves as a direct marker for successful grafting.
Experimental Workflow: XPS for Graft Density Determination
The following workflow outlines the logical progression from sample preparation to the final calculation of graft density.
Sources
Safety Operating Guide
Navigating the Disposal of 3-methyl-5-isobutylhydantoin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of proper waste disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-methyl-5-isobutylhydantoin, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of Hydantoin Derivatives
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]
Given these potential hazards, it is imperative to handle 3-methyl-5-isobutylhydantoin with appropriate personal protective equipment (PPE) and to follow a stringent disposal protocol.
Pre-Disposal Considerations: Waste Characterization
Before initiating any disposal procedure, the waste must be properly characterized. According to the U.S. Environmental Protection Agency (EPA), a solid waste is considered hazardous if it is specifically listed as such or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]
For 3-methyl-5-isobutylhydantoin, while it is not a specifically listed hazardous waste, its potential to cause harm if ingested or through irritation suggests that it should be managed as a hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization.
Personal Protective Equipment (PPE)
Prior to handling 3-methyl-5-isobutylhydantoin for disposal, all personnel must be equipped with the following PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step is completed safely and in compliance with general laboratory safety standards.
Step 1: Waste Segregation
-
Rationale: Preventing accidental chemical reactions is paramount.
-
Procedure: Do not mix 3-methyl-5-isobutylhydantoin waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can lead to the generation of toxic gases, fires, or explosions.
Step 2: Container Selection and Labeling
-
Rationale: Proper containment and clear communication are essential for safe waste handling and disposal.
-
Procedure:
-
Select a waste container that is compatible with 3-methyl-5-isobutylhydantoin. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "3-methyl-5-isobutylhydantoin," and the approximate quantity of the waste on the label.
-
Include the date when the first waste was added to the container.
-
Step 3: Waste Accumulation
-
Rationale: Safe storage of hazardous waste is a key component of laboratory safety.
-
Procedure:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a well-ventilated area and away from sources of ignition.[3]
-
Keep the container closed at all times, except when adding waste.
-
Step 4: Arranging for Disposal
-
Rationale: Hazardous waste must be disposed of through approved channels to ensure regulatory compliance and environmental protection.
-
Procedure:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of 3-methyl-5-isobutylhydantoin down the drain or in the regular trash.[4]
-
The final disposal method, likely incineration at a licensed facility, will be determined by your EHS department in accordance with federal, state, and local regulations.
-
Spill and Emergency Procedures
In the event of a spill of 3-methyl-5-isobutylhydantoin:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Increase ventilation to the area.
-
Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., sand, diatomaceous earth).
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-methyl-5-isobutylhydantoin.
Caption: Decision workflow for the disposal of 3-methyl-5-isobutylhydantoin.
Quantitative Hazard Summary
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | [1] |
References
-
Carl ROTH. (2016). Safety Data Sheet: 3-methylbutan-1-ol. Retrieved from [Link]
-
CORECHEM Inc. (2019). SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydantoin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-5-phenylhydantoin. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-methy-5-isobutylhydantion
[1]
Executive Summary & Risk Context
3-methyl-5-isobutylhydantoin (CAS: 27886-67-5) is a substituted imidazolidine-2,4-dione derivative.[1] While simple hydantoins are often characterized by moderate acute toxicity, substituted variants are frequently utilized as scaffolds in medicinal chemistry for their potential anticonvulsant or enzyme-inhibitory profiles.[1]
The Safety Paradox: In drug development, the absence of a "Danger" signal word on a preliminary Safety Data Sheet (SDS) often leads to complacency. However, as a structural analog to bioactive hydantoins (e.g., phenytoin derivatives), this compound must be handled under the Precautionary Principle . The primary risks are particulate inhalation (dust generation during weighing) and unknown pharmacological sensitization .
This guide outlines a self-validating safety protocol designed to protect the researcher and the integrity of the experimental data.
Physicochemical Hazard Profile
| Property | Specification | Operational Implication |
| CAS Number | 27886-67-5 | Verification identifier for waste manifests.[1] |
| Physical State | White Crystalline Powder | High risk of electrostatic aerosolization. |
| Solubility | Organic Solvents (DMSO, MeOH) | Skin absorption increases significantly in solution. |
| GHS Classification | WARNING (Provisional) | Treat as H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.). |
| Molecular Weight | 170.21 g/mol | Light powder; easily entrained in airflow. |
The PPE Hierarchy: A Layered Defense System
Do not view PPE as a uniform; view it as a redundant failure system. If engineering controls (fume hood) fail, PPE is the final barrier.
A. Respiratory Protection (The Critical Vector)
-
Primary Control: All solid handling must occur inside a certified chemical fume hood.
-
Secondary Defense: If weighing must occur on an open bench (strongly discouraged) or during hood maintenance, a fit-tested N95 or P100 respirator is mandatory.[1]
-
Why: Hydantoin dusts are fine particulates. Surgical masks provide zero protection against inhalation of chemical dusts.
-
B. Ocular Protection[3][4]
-
Requirement: Chemical Splash Goggles (Indirect Vented).
-
Contraindication: Standard safety glasses are insufficient.
-
Mechanism:[2][3][4][5] Fine powders can bypass the side-shields of standard glasses on air currents.[1] Goggles provide a sealed environment, preventing ocular mucosal absorption.
C. Dermal Protection (Glove Selection Matrix)
| Task | Glove Material | Thickness | Rationale |
| Dry Powder Handling | Nitrile | 4 mil (Single) | Sufficient for incidental contact with solids.[1] |
| Solubilized (DMSO/MeOH) | Nitrile | Double Glove (4 mil inner / 5-8 mil outer) | DMSO acts as a carrier solvent, potentially transporting the hydantoin through the skin barrier.[1] |
| Spill Cleanup | Laminate / Butyl | Multilayer | Extended breakthrough time required for high-concentration exposure.[1] |
Operational Workflow: The "Clean-Chain" Protocol[1]
This workflow minimizes cross-contamination and exposure.
Figure 1: The "Clean-Chain" workflow emphasizes that airflow verification precedes any container opening.
Detailed Step-by-Step Methodology
1. Static Neutralization (The Weighing Step)
-
The Issue: Hydantoin derivatives are often electrostatic. They "jump" from spatulas, contaminating the balance and the user's cuffs.
-
The Fix: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.
-
Protocol:
-
Place balance inside the fume hood.
-
Tare the weighing vessel.
-
Transfer solid using a disposable anti-static spatula.
-
Immediately seal the vessel before removing it from the balance.
-
2. Solubilization & Transfer
-
The Issue: Once dissolved (e.g., in DMSO), the risk profile shifts from inhalation to rapid dermal absorption.
-
The Fix: "Double-Glove" technique.[1]
-
Protocol:
-
Don a second pair of nitrile gloves (different color if possible to spot tears).
-
Add solvent slowly to prevent aerosolization.
-
Vortex/sonicate in a capped tube only.
-
Emergency Response & Spill Management
In the event of a spill, the response depends on the physical state of the material.
Figure 2: Decision tree for spill remediation.[1] Note the prohibition on dry sweeping to prevent inhalation.
Specific Cleanup Protocol:
-
Dry Spill: Do not use a brush or broom. Cover the powder with a paper towel dampened with water or ethanol (to weigh it down), then scoop the towel and powder into a bag.
-
Wet Spill: Surround with absorbent pads. Neutralize if the solvent requires it (unlikely for neutral hydantoins), then collect.
Disposal Considerations (RCRA)
Disposal must align with 40 CFR 261 (USA) or local hazardous waste regulations.[6]
-
Waste Classification: Non-halogenated organic solvent waste (if in solution) or Solid Toxic Waste.
-
Segregation: Do not mix with oxidizers (peroxides, nitrates) as hydantoins can act as reducing agents under extreme conditions.
-
Destruction Method: High-temperature incineration is the preferred method to break down the imidazolidine ring structure completely.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202616, 5-Isobutyl-5-methylhydantoin.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Hierarchy of Controls. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
- 1. 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione | C8H14N2O2 | CID 141385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. 3-methyl-5-isopropyloctane [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
